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  • Product: 4-[(Methylsulfanyl)methyl]benzoic acid
  • CAS: 67003-48-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 4-[(Methylsulfanyl)methyl]benzoic Acid

Foreword: The Strategic Importance of 4-[(Methylsulfanyl)methyl]benzoic Acid in Modern Drug Discovery In the landscape of contemporary pharmaceutical research and development, the strategic design and synthesis of novel...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of 4-[(Methylsulfanyl)methyl]benzoic Acid in Modern Drug Discovery

In the landscape of contemporary pharmaceutical research and development, the strategic design and synthesis of novel molecular entities with tailored functionalities are paramount. Among these, 4-[(Methylsulfanyl)methyl]benzoic acid and its derivatives have emerged as critical building blocks and key intermediates. The presence of both a carboxylic acid and a methylsulfanyl group on a benzene ring offers a unique combination of functionalities, enabling diverse applications in medicinal chemistry, particularly in the development of enzyme inhibitors, receptor antagonists, and other therapeutic agents. This guide provides an in-depth exploration of the primary synthetic pathways to 4-[(Methylsulfanyl)methyl]benzoic acid, offering not only detailed experimental protocols but also the underlying scientific rationale that governs these transformations. It is designed for the discerning researcher, scientist, and drug development professional who requires a blend of theoretical understanding and practical, field-proven insights.

I. Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to the synthesis of 4-[(Methylsulfanyl)methyl]benzoic acid begins with a retrosynthetic analysis. The target molecule can be disconnected at the C-S bond, suggesting a nucleophilic substitution reaction as the key bond-forming step. This leads to two primary synthons: a 4-(halomethyl)benzoic acid derivative (an electrophile) and a methylthiolate anion (a nucleophile).

G target 4-[(Methylsulfanyl)methyl]benzoic acid disconnection C-S Disconnection target->disconnection synthons Electrophile: 4-(Halomethyl)benzoic acid derivative Nucleophile: Methylthiolate anion disconnection->synthons Strategic Bond Cleavage

Figure 1: Retrosynthetic analysis of 4-[(Methylsulfanyl)methyl]benzoic acid.

Based on this analysis, this guide will detail three primary, experimentally validated synthetic routes, each commencing from readily available starting materials.

II. Synthetic Pathways to 4-[(Methylsulfanyl)methyl]benzoic Acid

Pathway 1: Synthesis from p-Toluic Acid (4-Methylbenzoic Acid)

This is arguably the most direct and cost-effective route, leveraging the benzylic reactivity of the methyl group on p-toluic acid.

The initial step involves the selective bromination of the benzylic methyl group. This is a classic free radical substitution reaction, where the benzylic position is particularly susceptible to radical formation due to the resonance stabilization of the resulting benzyl radical.

Causality Behind Experimental Choices:

  • Reagent: N-Bromosuccinimide (NBS) is the reagent of choice for benzylic bromination.[1] It provides a low, constant concentration of bromine in the reaction mixture, which is crucial for favoring radical substitution over electrophilic aromatic substitution on the electron-rich benzene ring.

  • Initiator: A radical initiator, such as benzoyl peroxide or AIBN (azobisisobutyronitrile), is required to initiate the reaction by generating the initial bromine radicals.

  • Solvent: A non-polar, inert solvent like carbon tetrachloride or chlorobenzene is typically used to dissolve the reactants without interfering with the radical chain reaction.[2]

  • Light/Heat: The reaction is initiated and propagated by heat or UV light, which provides the energy for the homolytic cleavage of the initiator and the bromine-bromine bond.

G cluster_0 Radical Bromination p-Toluic Acid p-Toluic Acid 4-(Bromomethyl)benzoic Acid 4-(Bromomethyl)benzoic Acid p-Toluic Acid->4-(Bromomethyl)benzoic Acid NBS, Benzoyl Peroxide Chlorobenzene, Reflux

Figure 2: Synthesis of 4-(Bromomethyl)benzoic Acid from p-Toluic Acid.

  • Reaction Setup: In a 100 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, combine 4-methylbenzoic acid (3.00 g, ~22 mmol), N-bromosuccinimide (4.0 g, ~22.5 mmol), and benzoyl peroxide (0.25 g, ~1 mmol).

  • Solvent Addition: Add chlorobenzene (30 mL) to the flask, ensuring all solids are washed down from the neck.

  • Reflux: Heat the mixture to a gentle boil and maintain reflux for 1 hour. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Isolation: After cooling the reaction mixture to room temperature and then in an ice bath, the crude product will precipitate. Collect the solid by suction filtration.

  • Purification: Wash the collected solid with hexane (3 x 10 mL) to remove non-polar byproducts, followed by deionized water (2 x 15 mL) to remove succinimide. The crude 4-(bromomethyl)benzoic acid can be further purified by recrystallization from a suitable solvent such as ethyl acetate.

The second step involves the displacement of the bromide with a methylthiolate nucleophile. This is a classic SN2 reaction.

Causality Behind Experimental Choices:

  • Nucleophile: Sodium thiomethoxide (NaSMe) is a potent nucleophile and is readily prepared from methanethiol and a strong base, or commercially available.[3]

  • Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is ideal for SN2 reactions as it solvates the cation of the nucleophile, leaving the anion more reactive, and does not solvate the nucleophile as strongly as protic solvents.

  • Temperature: The reaction is typically conducted at room temperature or with gentle heating to ensure a reasonable reaction rate without promoting side reactions.

G cluster_0 Nucleophilic Substitution 4-(Bromomethyl)benzoic Acid 4-(Bromomethyl)benzoic Acid 4-[(Methylsulfanyl)methyl]benzoic acid 4-[(Methylsulfanyl)methyl]benzoic acid 4-(Bromomethyl)benzoic Acid->4-[(Methylsulfanyl)methyl]benzoic acid Sodium Thiomethoxide DMF, RT

Figure 3: Synthesis of 4-[(Methylsulfanyl)methyl]benzoic acid.

  • Reaction Setup: In a 100 mL round-bottomed flask under a nitrogen atmosphere, dissolve 4-(bromomethyl)benzoic acid (2.15 g, 10 mmol) in anhydrous DMF (40 mL).

  • Nucleophile Addition: Add sodium thiomethoxide (0.77 g, 11 mmol) portion-wise to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.

  • Workup: Pour the reaction mixture into ice-water (100 mL) and acidify to pH 2-3 with 1 M HCl. The product will precipitate out of the solution.

  • Isolation and Purification: Collect the solid by suction filtration, wash with cold water, and dry under vacuum. The crude product can be recrystallized from an ethanol/water mixture to yield pure 4-[(methylsulfanyl)methyl]benzoic acid.

Pathway 2: Synthesis from Methyl p-Toluate

This pathway is advantageous when the carboxylic acid functionality needs to be protected during the initial bromination step to prevent potential side reactions.

The carboxylic acid is first converted to its methyl ester. Fischer esterification is a common and effective method.[4]

Causality Behind Experimental Choices:

  • Reagents: Methanol serves as both the reactant and the solvent. A strong acid catalyst, such as sulfuric acid, is required to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.[4]

  • Reaction Conditions: The reaction is typically carried out under reflux to drive the equilibrium towards the product side.

  • Reaction Setup: In a 250 mL round-bottomed flask, dissolve p-toluic acid (13.6 g, 0.1 mol) in methanol (100 mL).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (2 mL) to the solution.

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours.

  • Workup: After cooling, remove the excess methanol under reduced pressure. Dissolve the residue in diethyl ether (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain methyl p-toluate.

Similar to Pathway 1, the benzylic methyl group is brominated using NBS and a radical initiator.

The resulting methyl 4-(bromomethyl)benzoate is then reacted with sodium thiomethoxide in a polar aprotic solvent.

The final step is the hydrolysis of the methyl ester to the carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis (saponification) is often preferred due to its irreversibility.

Causality Behind Experimental Choices:

  • Reagent: A strong base such as sodium hydroxide or potassium hydroxide is used to hydrolyze the ester.

  • Solvent: A mixture of an alcohol (like methanol or ethanol) and water is typically used to ensure the solubility of both the ester and the hydroxide.

  • Acidification: After the hydrolysis is complete, the reaction mixture is acidified to protonate the carboxylate salt and precipitate the carboxylic acid.

  • Reaction Setup: In a 100 mL round-bottomed flask, dissolve methyl 4-[(methylsulfanyl)methyl]benzoate (1.96 g, 10 mmol) in a mixture of methanol (20 mL) and water (10 mL).

  • Base Addition: Add sodium hydroxide (0.8 g, 20 mmol) and heat the mixture to reflux for 2 hours.

  • Workup: After cooling, remove the methanol under reduced pressure. Dilute the residue with water (20 mL) and acidify to pH 2-3 with 1 M HCl.

  • Isolation: Collect the precipitated 4-[(methylsulfanyl)methyl]benzoic acid by suction filtration, wash with cold water, and dry.

Pathway 3: Synthesis from 4-Formylbenzoic Acid

This route offers an alternative starting point and involves the functional group interconversion of an aldehyde to the desired methylsulfanylmethyl group.

The aldehyde group is selectively reduced to a primary alcohol.

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium borohydride (NaBH₄) is a mild and selective reducing agent that will reduce aldehydes and ketones but not carboxylic acids. This selectivity is crucial for this step.

  • Solvent: A protic solvent like ethanol or methanol is typically used.

The hydroxyl group is a poor leaving group and must be converted to a better leaving group, such as a halide, for the subsequent nucleophilic substitution. Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are commonly used for this transformation.

The resulting 4-(halomethyl)benzoic acid is then reacted with sodium thiomethoxide as described in the previous pathways.

III. Data Summary and Comparison

PathwayStarting MaterialKey IntermediatesNumber of StepsOverall Yield (Typical)Key AdvantagesKey Disadvantages
1 p-Toluic Acid4-(Bromomethyl)benzoic acid270-80%Direct, cost-effectivePotential for over-bromination
2 Methyl p-ToluateMethyl 4-(bromomethyl)benzoate, Methyl 4-[(methylsulfanyl)methyl]benzoate460-75%Protects carboxylic acid, cleaner brominationLonger synthetic route
3 4-Formylbenzoic Acid4-(Hydroxymethyl)benzoic acid, 4-(Halomethyl)benzoic acid350-65%Alternative starting materialRequires additional functional group manipulations

IV. Conclusion: A Versatile Molecule with Accessible Synthetic Routes

This in-depth technical guide has delineated three robust and experimentally validated synthetic pathways to 4-[(methylsulfanyl)methyl]benzoic acid. The choice of the optimal route will ultimately depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the specific requirements for purity. The direct bromination of p-toluic acid followed by nucleophilic substitution offers the most straightforward approach. The pathway involving the protection of the carboxylic acid as a methyl ester provides a cleaner, albeit longer, alternative. Finally, the route commencing from 4-formylbenzoic acid presents a viable option when this starting material is more readily accessible. By understanding the underlying chemical principles and the rationale behind the experimental choices, researchers can confidently and efficiently synthesize this valuable building block for their drug discovery and development endeavors.

V. References

  • Synthesis of a Thiol Building Block for the Crystallization of a Semiconducting Gyroidal Metal-sulfur Framework. J. Vis. Exp.e57329 (2018). [Link]

  • Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates. EP0478390B1.

  • ISSN: 0975-8585 October – December 2012 RJPBCS Volume 3 Issue 4 Page No. 325. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

  • Preparation of 4-(methylsulfonyl)benzoic acid (a precursor). PrepChem. [Link]

  • Novel One-Pot Synthesis of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic and Crystallographic Studies. Molecules2016 , 21(10), 1361. [Link]

  • Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX) as raw material. US10669223B2.

  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Catalysts2023 , 13(5), 898. [Link]

  • Synthesis of 4-methyl-benzoic acid methyl ester. PrepChem. [Link]

  • Chemistry 3719L – Lab Session 6 Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution. University of Lethbridge. [Link]

  • Preparation method of methyl benzoate compound. CN113248373A.

  • 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. Org. Synth.2012 , 89, 105. [Link]

  • Synthesis of a. Methyl 4-methylbenzoate. PrepChem. [Link]

  • Experiment 16 Preparation of 4-bromomethylbenzoic acid by radical substitution and conversion to 4-methoxymethylbenzoic acid by nucleophilic substitution. Chegg. [Link]

  • Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates. EP0478390A1. [Link]

  • Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. International Journal of Scientific & Engineering Research9 , 7 (2018). [Link]

  • Preparation of methylsulfonylbenzoic acids. CN1038584C.

  • Process for preparing methyl 4-(aminomethyl)benzoate. US20070149802A1.

  • What is the mechanism for the basic hydrolysis of methyl benzoate? Homework.Study.com. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-[(methylsulfanyl)methyl]benzoic acid

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a detailed exploration of the physicochemical properties of 4-[(methylsulfanyl)methyl]benzoic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the physicochemical properties of 4-[(methylsulfanyl)methyl]benzoic acid. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its fundamental characteristics is paramount for its effective application and development. This document moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and providing actionable protocols for the characterization of this and similar compounds.

Molecular Identity and Structure

4-[(methylsulfanyl)methyl]benzoic acid is a derivative of benzoic acid, featuring a methylsulfanylmethyl substituent at the para position of the benzene ring. This structural modification is significant, as the introduction of a flexible, sulfur-containing side chain can influence the molecule's polarity, lipophilicity, and potential for intermolecular interactions, all of which are critical factors in drug design and materials science.

Chemical Structure

The chemical structure of 4-[(methylsulfanyl)methyl]benzoic acid is presented below.

Figure 1: 2D structure of 4-[(methylsulfanyl)methyl]benzoic acid.

Fundamental Molecular Descriptors

A summary of the key molecular identifiers for 4-[(methylsulfanyl)methyl]benzoic acid is provided in the table below.

PropertyValueSource
CAS Number 67003-48-9[1]
Molecular Formula C₉H₁₀O₂S[1]
Molecular Weight 182.24 g/mol [1]
SMILES CSCC1=CC=C(C=C1)C(=O)O[1]

Physicochemical Properties: Data and Experimental Determination

The physicochemical properties of a compound are critical for predicting its behavior in various systems, including biological environments and formulation processes. While some data for 4-[(methylsulfanyl)methyl]benzoic acid is available, other key parameters have not been extensively reported in the literature. In the following sections, we present the known data and provide detailed, field-proven protocols for the experimental determination of the missing properties.

Boiling Point

The boiling point is a key indicator of a molecule's volatility.

PropertyValueSource
Boiling Point 327.8 °C[1]

The relatively high boiling point of 4-[(methylsulfanyl)methyl]benzoic acid is expected, given its molecular weight and the presence of a carboxylic acid group capable of forming strong intermolecular hydrogen bonds.

Melting Point: An Indicator of Purity and Stability

The melting point can be determined using a capillary melting point apparatus.

Principle: A small, powdered sample of the compound is heated in a sealed capillary tube, and the temperature range over which the substance melts is observed.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if the sample is not a fine powder)

Procedure:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Heating:

    • For an unknown compound, a preliminary rapid heating can be performed to estimate the approximate melting range.

    • For a more accurate determination, heat the sample at a rate of approximately 10-15 °C per minute until the temperature is about 20 °C below the expected melting point.

    • Then, decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

  • Observation: Record the temperature at which the first liquid droplet appears (the beginning of the melting range) and the temperature at which the entire sample has completely melted (the end of the melting range).

Interpretation: A sharp melting range (typically 0.5-2 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Dry Dry Sample Grind Grind to Fine Powder Dry->Grind Load Load Capillary Tube Grind->Load Heat Heat in Apparatus Load->Heat Observe Observe & Record Range Heat->Observe Purity Assess Purity Observe->Purity

Figure 2: Workflow for Melting Point Determination.

Solubility Profile: A Key to Formulation and Bioavailability

Solubility is a critical parameter in drug development, influencing everything from formulation to bioavailability. The solubility of 4-[(methylsulfanyl)methyl]benzoic acid in various solvents has not been extensively reported. However, based on its structure, we can predict its general solubility behavior. The carboxylic acid group suggests some solubility in polar protic solvents (like water and alcohols) and basic aqueous solutions, while the aromatic ring and the methylsulfanylmethyl group contribute to its lipophilicity, suggesting solubility in organic solvents.

The shake-flask method is the gold standard for determining equilibrium solubility.

Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period to ensure equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined.

Apparatus:

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or rotator

  • Temperature-controlled environment (e.g., incubator or water bath)

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer for quantification

Procedure:

  • Preparation: Add an excess amount of 4-[(methylsulfanyl)methyl]benzoic acid to a known volume of the desired solvent in a vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C) for 24-48 hours to reach equilibrium.

  • Sample Collection: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

  • Filtration: Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid.

  • Quantification: Dilute the filtered solution with a suitable solvent and determine the concentration of the dissolved compound using a pre-validated analytical method (e.g., HPLC or UV-Vis spectroscopy).

  • Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).

Solvent Selection for a Comprehensive Profile:

  • Aqueous: Purified water, pH 7.4 buffer (simulating physiological pH).

  • Organic (Polar Aprotic): Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF).

  • Organic (Polar Protic): Methanol, Ethanol.

  • Organic (Nonpolar): Dichloromethane, Ethyl acetate.

Acidity Constant (pKa): Predicting Ionization in Solution

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.

Principle: A solution of the compound is titrated with a strong base (for an acid) or a strong acid (for a base), and the pH of the solution is monitored as a function of the volume of titrant added. The pKa is the pH at the half-equivalence point.

Apparatus:

  • pH meter with a combination pH electrode

  • Burette

  • Stir plate and stir bar

  • Beaker

Procedure:

  • Solution Preparation: Accurately weigh a known amount of 4-[(methylsulfanyl)methyl]benzoic acid and dissolve it in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol if the compound has low aqueous solubility).

  • Titration Setup: Place the beaker with the sample solution on a stir plate, immerse the pH electrode, and begin stirring.

  • Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments from the burette.

  • Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

    • Determine the equivalence point, which is the point of steepest inflection on the curve.

    • The pKa is the pH at the volume of titrant that is half of the equivalence point volume.

pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis PrepareSample Prepare Sample Solution Titrate Titrate with Base PrepareSample->Titrate StandardizeTitrant Standardize Titrant StandardizeTitrant->Titrate RecordpH Record pH vs. Volume Titrate->RecordpH PlotCurve Plot Titration Curve RecordpH->PlotCurve DetermineEquivalence Determine Equivalence Point PlotCurve->DetermineEquivalence CalculatepKa Calculate pKa at Half-Equivalence DetermineEquivalence->CalculatepKa

Figure 3: Workflow for pKa Determination by Potentiometric Titration.

Spectroscopic Characterization

Spectroscopic techniques provide a fingerprint of a molecule, confirming its identity and providing insights into its structure and bonding. Specific spectral data for 4-[(methylsulfanyl)methyl]benzoic acid is not widely published. The following sections describe the expected spectral features and provide general protocols for acquiring these data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules.

  • Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm).

  • Aromatic Protons: Two doublets in the aromatic region (approximately 7-8.5 ppm), characteristic of a 1,4-disubstituted benzene ring.

  • Methylene Protons (-CH₂-S): A singlet in the range of 3.5-4.5 ppm.

  • Methyl Protons (S-CH₃): A singlet in the range of 2.0-2.5 ppm.

  • Carbonyl Carbon (-COOH): A signal in the range of 165-185 ppm.

  • Aromatic Carbons: Four signals in the aromatic region (approximately 120-150 ppm), with two quaternary carbons and two protonated carbons.

  • Methylene Carbon (-CH₂-S): A signal in the range of 30-45 ppm.

  • Methyl Carbon (S-CH₃): A signal in the range of 15-25 ppm.

Apparatus:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

Procedure:

  • Sample Preparation: Dissolve a small amount of the sample (typically 5-10 mg) in approximately 0.6-0.7 mL of a suitable deuterated solvent in an NMR tube.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

  • Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule. Analyze the chemical shifts in the ¹³C NMR spectrum to assign the signals to the carbon atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band in the region of 1680-1720 cm⁻¹.

  • C=C Stretch (Aromatic): Peaks in the region of 1450-1600 cm⁻¹.

  • C-H Stretch (Aromatic and Aliphatic): Peaks just above and below 3000 cm⁻¹.

Apparatus:

  • FTIR spectrometer

  • Sample holder (e.g., KBr pellet press or ATR accessory)

Procedure (for solid sample using KBr pellet):

  • Sample Preparation: Mix a small amount of the finely ground sample (about 1-2 mg) with dry potassium bromide (KBr, about 100-200 mg).

  • Pellet Formation: Press the mixture in a pellet press to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (182.24 m/z).

  • Key Fragmentation Peaks: Expect to see fragments corresponding to the loss of the carboxylic acid group, the methylsulfanyl group, and other characteristic cleavages.

Apparatus:

  • Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI)

Procedure (general):

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer.

  • Ionization: Ionize the sample using the chosen ionization method.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Detection: Detect the ions to generate the mass spectrum.

Conclusion

4-[(methylsulfanyl)methyl]benzoic acid is a compound with significant potential, and a comprehensive understanding of its physicochemical properties is essential for its successful application. This guide has provided the currently available data for this molecule and, more importantly, has outlined detailed, actionable protocols for the experimental determination of its key physicochemical parameters. By following these established methodologies, researchers can generate the necessary data to confidently advance their work with this and other novel chemical entities. The principles and procedures described herein represent the foundational knowledge required for the robust characterization of molecules in the fields of drug discovery and materials science.

References

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Sources

Foundational

An In-depth Technical Guide to 4-[(methylsulfanyl)methyl]benzoic acid (CAS: 67003-48-9)

For Researchers, Scientists, and Drug Development Professionals Introduction 4-[(methylsulfanyl)methyl]benzoic acid, with the CAS number 67003-48-9, is a bespoke chemical entity that, while not extensively documented in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-[(methylsulfanyl)methyl]benzoic acid, with the CAS number 67003-48-9, is a bespoke chemical entity that, while not extensively documented in mainstream literature, holds significant potential as a versatile intermediate in synthetic organic chemistry, particularly within the pharmaceutical and materials science sectors. Its structure, featuring a benzoic acid moiety substituted with a methylsulfanylmethyl group, presents a unique combination of functionalities that can be strategically exploited in the design and synthesis of complex molecules. This guide, intended for a specialist audience, aims to provide a comprehensive overview of this compound, covering its synthesis, physicochemical properties, spectroscopic characterization, potential applications, and essential safety considerations. The insights provided herein are curated to empower researchers in leveraging the synthetic utility of this compound in their respective fields.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-[(methylsulfanyl)methyl]benzoic acid is fundamental to its application in research and development. The following table summarizes its key characteristics.

PropertyValueSource
CAS Number 67003-48-9[Commercial Suppliers]
Molecular Formula C₉H₁₀O₂S[Commercial Suppliers]
Molecular Weight 182.24 g/mol [Commercial Suppliers]
Canonical SMILES CSCC1=CC=C(C=C1)C(=O)O[Commercial Suppliers]
Boiling Point (Predicted) 327.8 °C[1]
Physical State Solid (presumed)Inferred from related benzoic acid derivatives
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in non-polar solvents and water.Inferred from structural analogues

Synthesis and Purification

The synthesis of 4-[(methylsulfanyl)methyl]benzoic acid can be logically approached through the nucleophilic substitution of a benzylic halide with a thiolate nucleophile. A robust and scalable synthetic strategy is outlined below, predicated on established chemical principles and analogous transformations.

Proposed Synthetic Pathway: Nucleophilic Substitution

The most direct and industrially scalable route to 4-[(methylsulfanyl)methyl]benzoic acid involves the reaction of a readily available starting material, 4-(chloromethyl)benzoic acid, with sodium thiomethoxide. This Sₙ2 reaction is typically efficient and proceeds under mild conditions.

Synthesis_of_4_methylsulfanyl_methyl_benzoic_acid start 4-(chloromethyl)benzoic acid reaction Sₙ2 Reaction start->reaction reagent Sodium thiomethoxide (NaSMe) reagent->reaction product 4-[(methylsulfanyl)methyl]benzoic acid workup Aqueous Work-up & Purification product->workup solvent Solvent (e.g., DMF, THF) solvent->reaction reaction->product

Caption: Proposed synthesis of 4-[(methylsulfanyl)methyl]benzoic acid.

Detailed Experimental Protocol

Materials:

  • 4-(chloromethyl)benzoic acid

  • Sodium thiomethoxide (sodium methanethiolate)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(chloromethyl)benzoic acid (1 equivalent) in anhydrous DMF.

  • Addition of Nucleophile: To the stirred solution, add sodium thiomethoxide (1.1 equivalents) portion-wise at room temperature. A slight exotherm may be observed. For larger scale reactions, cooling in an ice bath during the addition is recommended.

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), observing the consumption of the starting material. The reaction is typically complete within 2-4 hours at room temperature. Gentle heating (40-50 °C) can be applied to expedite the reaction if necessary.

  • Work-up: Upon completion, quench the reaction by pouring the mixture into water. Acidify the aqueous solution to a pH of approximately 2-3 with 1 M HCl to protonate the carboxylate.

  • Extraction: Extract the product into ethyl acetate (3 x volume of the aqueous phase).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude 4-[(methylsulfanyl)methyl]benzoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the oxidation of the thiolate nucleophile.

  • Anhydrous Solvent: Avoids unwanted side reactions, such as the hydrolysis of the starting material or product. DMF and THF are excellent polar arotic solvents that facilitate Sₙ2 reactions.

  • Acidification: Ensures the product is in its neutral carboxylic acid form, which is more soluble in organic extraction solvents.

  • Purification Method: Recrystallization is a cost-effective method for purifying solid compounds on a larger scale, while column chromatography offers higher resolution for smaller quantities or for removing closely related impurities.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
  • ¹H NMR:

    • Carboxylic Acid Proton (-COOH): A broad singlet typically downfield, above 10 ppm.

    • Aromatic Protons (Ar-H): Two doublets in the aromatic region (approximately 7.3-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring.

    • Benzylic Protons (-CH₂-S): A singlet around 3.7-4.0 ppm.

    • Methyl Protons (S-CH₃): A sharp singlet around 2.1-2.3 ppm.

  • ¹³C NMR:

    • Carbonyl Carbon (-COOH): A signal in the range of 165-175 ppm.

    • Aromatic Carbons (Ar-C): Four signals in the aromatic region (approximately 125-145 ppm).

    • Benzylic Carbon (-CH₂-S): A signal around 35-40 ppm.

    • Methyl Carbon (S-CH₃): A signal around 15-20 ppm.

Infrared (IR) Spectroscopy (Predicted)
  • O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1710 cm⁻¹.

  • C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • C-H Stretch (Aromatic and Aliphatic): Absorptions around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

Mass Spectrometry (MS) (Predicted)
  • Molecular Ion (M⁺): The mass spectrum would be expected to show a molecular ion peak at m/z = 182.

  • Fragmentation Pattern: Key fragmentation would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and cleavage of the benzylic C-S bond.

Applications in Research and Development

The synthetic utility of 4-[(methylsulfanyl)methyl]benzoic acid primarily lies in its role as a bifunctional building block. The carboxylic acid and the methylsulfanylmethyl groups offer orthogonal reactivity that can be exploited in multi-step syntheses.

Potential as a Key Intermediate in Pharmaceutical Synthesis

Benzoic acid derivatives are prevalent scaffolds in a multitude of approved drugs. The introduction of the methylsulfanylmethyl group at the 4-position provides a unique handle for further chemical modifications.

  • Oxidation to Sulfoxide and Sulfone: The sulfide moiety can be selectively oxidized to the corresponding sulfoxide or sulfone. These oxidized derivatives can exhibit altered biological activities and physicochemical properties, such as increased polarity and hydrogen bonding potential. 4-(Methylsulfonyl)benzoic acid, a related compound, is a known intermediate in the synthesis of pharmaceuticals and herbicides.

  • Modification of the Carboxylic Acid: The carboxylic acid group can be readily converted into a variety of other functional groups, including esters, amides, and acid chlorides, allowing for its incorporation into larger molecular frameworks.

Reactivity_of_4_methylsulfanyl_methyl_benzoic_acid start 4-[(methylsulfanyl)methyl]benzoic acid oxidation_node Sulfide Oxidation start->oxidation_node activation_node Carboxyl Modification start->activation_node oxidation Oxidation (e.g., H₂O₂, m-CPBA) oxidation->oxidation_node oxidation_node2 Further Oxidation oxidation->oxidation_node2 sulfoxide 4-[(methylsulfinyl)methyl]benzoic acid sulfoxide->oxidation_node2 sulfone 4-[(methylsulfonyl)methyl]benzoic acid activation Carboxylic Acid Activation (e.g., SOCl₂, EDCI) activation->activation_node amide Amide Derivatives ester Ester Derivatives oxidation_node->sulfoxide oxidation_node2->sulfone activation_node->amide Amidation activation_node->ester Esterification

Caption: Key reaction pathways of the title compound.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling 4-[(methylsulfanyl)methyl]benzoic acid. While a specific Material Safety Data Sheet (MSDS) is not widely available, the following guidelines are based on the safety profiles of structurally related compounds.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

4-[(methylsulfanyl)methyl]benzoic acid is a promising, yet under-explored, chemical intermediate. Its straightforward synthesis from commercially available starting materials, coupled with the versatile reactivity of its functional groups, positions it as a valuable tool for medicinal chemists and materials scientists. This guide provides a foundational understanding of its properties, synthesis, and potential applications, with the aim of stimulating further research and unlocking the full potential of this intriguing molecule. The development of a comprehensive spectroscopic database for this compound will be a critical next step in its journey from a niche chemical to a widely utilized synthetic building block.

References

  • Liu, H., et al. (2022). Autocatalytic methylthiomethylation of carboxylic acid/phenol involving the formation of DMSO enolate: convenient synthesis of methylthiomethyl ester/ether. RSC Advances, 12(50), 32455-32459. Available at: [Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Liu, H., et al. (2022). Autocatalytic methylthiomethylation of carboxylic acid/phenol involving the formation of DMSO enolate: convenient synthesis of methylthiomethyl ester/ether. ResearchGate. Available at: [Link]

  • Wikipedia. (2023). Methylthiomethyl ether. Retrieved January 26, 2026, from [Link]

  • Liu, H., et al. (2022). Autocatalytic methylthiomethylation of carboxylic acid/phenol involving the formation of DMSO enolate: convenient synthesis of methylthiomethyl ester/ether. Royal Society of Chemistry. Available at: [Link]

  • Yu, S., et al. (2018). Synthesis of Methylthiomethyl Esters by the Reaction of Carboxylic Acid with Dimethylsulfoxide. ResearchGate. Available at: [Link]

  • Jadhav, S. B., & Ghosh, U. (2007). A simple, rapid and efficient protocol for the synthesis of methylthiomethyl esters under Swern oxidation conditions. Tetrahedron Letters, 48(11), 1959-1961. Available at: [Link]

  • Ogura, K. (1991). UTILIZATION OF METHYLTHIOMETHYL p-TOLYL SULFONE IN ORGANIC SYNTHESIS. Reviews on Heteroatom Chemistry, 4, 27-51. Available at: [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023). Preprints.org. Available at: [Link]

  • A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. (2014). ResearchGate. Available at: [Link]

  • Wikipedia. (2023). Sodium methanethiolate. Retrieved January 26, 2026, from [Link]

  • MySkinRecipes. (n.d.). 4-Methylsulphonylbenzoic acid. Retrieved January 26, 2026, from [Link]

Sources

Exploratory

An In-depth Technical Guide to the NMR Spectral Analysis of 4-[(methylsulfanyl)methyl]benzoic acid

Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds.[1] This guide off...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds.[1] This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of 4-[(methylsulfanyl)methyl]benzoic acid, a substituted aromatic carboxylic acid. As a molecule possessing distinct chemical environments—from the carboxylic acid proton to the aromatic ring and the flexible methylsulfanylmethyl side chain—it serves as an excellent model for illustrating fundamental principles of NMR spectroscopy.

This document is intended for researchers, scientists, and professionals in drug development who rely on robust structural characterization. We will delve into the prediction of its NMR spectra, provide a validated experimental protocol for data acquisition, and interpret the resulting data with a focus on the underlying physicochemical principles that govern chemical shifts, multiplicities, and integration.

Molecular Structure and Predicted Spectral Features

The first step in any NMR analysis is a thorough examination of the molecule's structure to identify unique atomic environments. The structure of 4-[(methylsulfanyl)methyl]benzoic acid features a plane of symmetry through the C1-C4 axis of the benzene ring.

Caption: Structure of 4-[(methylsulfanyl)methyl]benzoic acid with atom labeling.

Due to this symmetry:

  • ¹H NMR: We anticipate 5 distinct proton signals: the carboxylic acid proton (Hₐ), the methylene protons (H꜀), the methyl protons (HᏧ), and two signals for the aromatic protons (Hₑ and Hբ), as the protons ortho to the carboxyl group (at C2/C6) are equivalent, and the protons meta to the carboxyl group (at C3/C5) are also equivalent.

  • ¹³C NMR: We anticipate 7 distinct carbon signals: the carbonyl carbon (C7), the methylene carbon (C8), the methyl carbon (C9), and four signals for the aromatic carbons (C1, C2/C6, C3/C5, and C4).

Predicted ¹H NMR Spectrum Analysis

The chemical environment of each proton dictates its resonance frequency (chemical shift). The electron-withdrawing nature of the carboxylic acid group and the properties of the methylsulfanylmethyl group are key influencers.

  • Carboxylic Acid Proton (Hₐ): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its acidic nature. It will appear as a broad singlet far downfield, typically in the range of δ 11.0-13.0 ppm .[2][3] Its chemical shift can be sensitive to solvent, concentration, and temperature.

  • Aromatic Protons (Hₑ, Hբ): The benzene ring is 1,4-disubstituted, which typically results in an AA'BB' system that often simplifies to a pattern of two apparent doublets.[4]

    • Hₑ (ortho to -COOH): These protons are deshielded by the anisotropic effect of the carbonyl group and the inductive withdrawal of the carboxylic acid. They are expected to resonate at approximately δ 7.9-8.1 ppm as a doublet. For comparison, the ortho protons in 4-methylbenzoic acid appear around δ 7.84 ppm in DMSO-d₆.[2]

    • Hբ (meta to -COOH): These protons are ortho to the -CH₂SCH₃ group. This group is less strongly withdrawing than the -COOH group. Therefore, these protons will be more shielded than Hₑ and are expected to resonate around δ 7.3-7.5 ppm as a doublet.

  • Methylene Protons (H꜀): These benzylic protons are adjacent to both the aromatic ring and the sulfur atom. They will appear as a sharp singlet, as there are no adjacent protons for spin-spin coupling. Their expected chemical shift is around δ 3.7-4.0 ppm .

  • Methyl Protons (HᏧ): These protons are on a carbon attached to a sulfur atom (a thioether). This environment is relatively shielded. They will appear as a sharp singlet around δ 2.1-2.3 ppm .

Predicted ¹³C NMR Spectrum Analysis

The ¹³C spectrum provides complementary information on the carbon skeleton. The chemical shifts are highly sensitive to the electronic effects of the substituents.[5]

  • Carbonyl Carbon (C7): The carbon of the carboxylic acid is significantly deshielded and is expected to appear in the range of δ 167-170 ppm .[2]

  • Aromatic Carbons (C1, C4, C2/C6, C3/C5):

    • C1 (ipso, attached to -COOH): This quaternary carbon is deshielded but often appears with a lower intensity. Its shift is predicted to be around δ 130-132 ppm .

    • C4 (ipso, attached to -CH₂SCH₃): This quaternary carbon's shift is influenced by the attached side chain and is expected around δ 142-145 ppm .

    • C2/C6 (ortho to -COOH): These carbons are adjacent to the electron-withdrawing carboxyl group and will be deshielded, resonating around δ 129-131 ppm .

    • C3/C5 (meta to -COOH): These carbons are less affected by the carboxyl group and will appear further upfield, around δ 128-130 ppm .

  • Methylene Carbon (C8): The benzylic carbon is expected in the range of δ 35-40 ppm .

  • Methyl Carbon (C9): The methyl carbon of the thioether group is relatively shielded and should appear at δ 14-17 ppm .

Summary of Predicted NMR Data

The following tables summarize the anticipated spectral data for 4-[(methylsulfanyl)methyl]benzoic acid.

Table 1: Predicted ¹H NMR Data

Proton Label Integration Multiplicity Chemical Shift (δ, ppm) Rationale
Hₐ (-COOH) 1H broad singlet 11.0 - 13.0 Acidic proton, highly deshielded.
Hₑ (Aromatic) 2H Doublet 7.9 - 8.1 ortho to electron-withdrawing -COOH group.
Hբ (Aromatic) 2H Doublet 7.3 - 7.5 meta to -COOH, ortho to -CH₂SCH₃ group.
H꜀ (-CH₂-) 2H Singlet 3.7 - 4.0 Benzylic protons adjacent to sulfur.

| HᏧ (-SCH₃) | 3H | Singlet | 2.1 - 2.3 | Methyl group attached to sulfur. |

Table 2: Predicted ¹³C NMR Data

Carbon Label Chemical Shift (δ, ppm) Rationale
C7 (-COOH) 167 - 170 Carbonyl carbon, highly deshielded.
C4 (Aromatic) 142 - 145 ipso-carbon attached to the side chain.
C1 (Aromatic) 130 - 132 ipso-carbon attached to the -COOH group.
C2/C6 (Aromatic) 129 - 131 ortho to -COOH group.
C3/C5 (Aromatic) 128 - 130 meta to -COOH group.
C8 (-CH₂-) 35 - 40 Benzylic carbon adjacent to sulfur.

| C9 (-SCH₃) | 14 - 17 | Methyl carbon of the thioether. |

Experimental Protocol for NMR Data Acquisition

This protocol outlines a self-validating workflow for acquiring high-quality NMR spectra.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing & Analysis weigh 1. Weigh Sample (5-10 mg for ¹H, 20-25 mg for ¹³C) dissolve 2. Dissolve in Deuterated Solvent (0.6-0.7 mL DMSO-d₆ or CDCl₃) weigh->dissolve tms 3. Add Internal Standard (TMS, δ 0.00 ppm) dissolve->tms transfer 4. Transfer to NMR Tube (Filter if necessary) tms->transfer insert 5. Insert Sample & Lock transfer->insert tune 6. Tune & Shim insert->tune h1 7. Acquire ¹H Spectrum (e.g., zg30 pulse program) tune->h1 c13 8. Acquire ¹³C Spectrum (e.g., zgpg30 pulse program) tune->c13 process 9. Fourier Transform & Phase Correction h1->process c13->process baseline 10. Baseline Correction process->baseline calibrate 11. Calibrate Spectrum (Reference TMS to 0 ppm) baseline->calibrate integrate 12. Integrate ¹H Signals calibrate->integrate assign 13. Assign Peaks & Interpret Data integrate->assign

Sources

Foundational

An In-depth Technical Guide to the Solubility of 4-[(methylsulfanyl)methyl]benzoic Acid in Organic Solvents

Foreword for the Researcher This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the solubility of 4-[(methylsulfanyl)methyl]benzoic acid. In the land...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Researcher

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the solubility of 4-[(methylsulfanyl)methyl]benzoic acid. In the landscape of pharmaceutical development, understanding the solubility of an active pharmaceutical ingredient (API) is a cornerstone of formulation science, impacting bioavailability, processability, and ultimately, therapeutic efficacy. While specific, publicly available quantitative solubility data for 4-[(methylsulfanyl)methyl]benzoic acid is limited, this guide provides a robust framework for understanding its solubility characteristics. By integrating fundamental principles of physical chemistry with practical, field-proven experimental methodologies, this document empowers researchers to predict, analyze, and experimentally determine the solubility of this compound in a variety of organic solvents. Our approach is grounded in scientific integrity, providing you with the causal reasoning behind experimental choices and self-validating protocols to ensure the generation of reliable and reproducible data.

Physicochemical Characterization of 4-[(methylsulfanyl)methyl]benzoic Acid

A thorough understanding of a molecule's physicochemical properties is paramount to predicting its solubility behavior. 4-[(methylsulfanyl)methyl]benzoic acid is a substituted benzoic acid with the following structure:

Chemical Structure:

Key physicochemical parameters that will influence its solubility include:

  • Polarity: The molecule possesses both polar and non-polar regions. The carboxylic acid group (-COOH) is highly polar and capable of hydrogen bonding, while the phenyl ring and the methylsulfanylmethyl group (-CH2SCH3) contribute to its non-polar character. The overall polarity is a balance of these competing factors.[1]

  • Molecular Weight: The molecular weight of 4-[(methylsulfanyl)methyl]benzoic acid is 182.24 g/mol .

  • Melting Point: The melting point provides an indication of the strength of the crystal lattice. A higher melting point generally suggests stronger intermolecular forces in the solid state, which must be overcome by solvent-solute interactions for dissolution to occur.

  • Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor and acceptor. This capability for hydrogen bonding significantly influences its interaction with protic solvents like alcohols and its potential for self-association (dimerization) in non-polar, aprotic solvents.[4]

Table 1: Physicochemical Properties of 4-[(methylsulfanyl)methyl]benzoic Acid and Related Compounds
Property4-[(methylsulfanyl)methyl]benzoic acid4-(Methylsulfonyl)benzoic acidBenzoic Acid
Molecular Formula C₉H₁₀O₂SC₈H₈O₄SC₇H₆O₂
Molecular Weight 182.24 g/mol 200.21 g/mol 122.12 g/mol
Boiling Point 327.8 °C[5]432.4 °C[6]249 °C
Melting Point Not available268-271 °C[6]122.4 °C
Predicted pKa ~4-5~3-44.2

Note: Some data for 4-[(methylsulfanyl)methyl]benzoic acid is not available in the cited literature and is estimated based on chemical principles.

Theoretical Framework for Solubility in Organic Solvents

The principle of "like dissolves like" is a fundamental concept in predicting solubility. This principle is based on the idea that substances with similar intermolecular forces are more likely to be miscible.

Influence of Solvent Polarity
  • Polar Protic Solvents (e.g., Alcohols like Methanol, Ethanol): These solvents can engage in hydrogen bonding with the carboxylic acid group of 4-[(methylsulfanyl)methyl]benzoic acid, leading to favorable solute-solvent interactions.[4][7] Therefore, good solubility is generally expected in these solvents. The solubility in a series of alcohols is likely to decrease as the hydrocarbon chain length of the alcohol increases, due to a decrease in the overall polarity of the solvent.[7]

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethyl Sulfoxide): These solvents are polar but do not have a hydrogen atom directly bonded to an electronegative atom, so they primarily act as hydrogen bond acceptors. They can interact with the acidic proton of the carboxylic acid group. Solvents like DMSO are strong hydrogen bond acceptors and are expected to be good solvents for this compound.[8]

  • Non-polar Aprotic Solvents (e.g., Toluene, Hexane): In these solvents, the dominant intermolecular forces are van der Waals forces. The non-polar phenyl ring and the methylsulfanylmethyl group will interact favorably with these solvents. However, the highly polar carboxylic acid group will be disfavored, potentially leading to lower solubility. In such solvents, carboxylic acids often exist as hydrogen-bonded dimers.[8]

The Role of pKa and Acid-Base Interactions

In basic organic solvents (e.g., pyridine) or in the presence of a basic excipient, an acid-base reaction can occur, leading to the formation of a more polar and, therefore, more soluble salt. The extent of this reaction is governed by the difference in pKa between the solute and the solvent or basic additive (ΔpKa).[9]

Experimental Determination of Solubility: A Practical Guide

Given the absence of specific solubility data, experimental determination is crucial. The following section provides detailed, self-validating protocols for both qualitative and quantitative solubility assessment.

Qualitative Solubility Assessment

A preliminary qualitative assessment can efficiently categorize the compound's solubility in a range of solvents and provide insights into its acidic nature.

Experimental Protocol: Qualitative Solubility Testing
  • Preparation: Dispense approximately 10-20 mg of 4-[(methylsulfanyl)methyl]benzoic acid into a series of clean, dry, and labeled small test tubes or vials.

  • Solvent Addition: To each tube, add 1 mL of the test solvent in a stepwise manner (e.g., 0.2 mL increments).

  • Mixing: After each addition, cap the tube and vortex or vigorously shake for 30-60 seconds.

  • Observation: Visually inspect the mixture against a dark background for the presence of undissolved solid.

  • Classification:

    • Soluble: Complete dissolution of the solid.

    • Slightly Soluble: Partial dissolution, with some solid remaining.

    • Insoluble: No apparent dissolution of the solid.

  • Acidic/Basic Characterization:

    • If the compound is soluble in water, test the resulting solution with pH paper. An acidic pH would confirm the nature of the carboxylic acid.

    • For water-insoluble compounds, test for solubility in 5% aqueous sodium hydroxide and 5% aqueous sodium bicarbonate. Solubility in these basic solutions, followed by precipitation upon re-acidification with HCl, strongly indicates the presence of an acidic functional group.

Quantitative Solubility Determination (Equilibrium Solubility Method)

This method determines the saturation concentration of the compound in a given solvent at a specific temperature.

Experimental Workflow: Equilibrium Solubility Determination

Equilibrium_Solubility cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Separation cluster_analysis Analysis A Add excess solid to a known volume of solvent B Agitate at constant temperature for 24-48h A->B Establish Equilibrium C Allow solid to settle B->C D Withdraw a clear aliquot of the supernatant C->D E Filter through a 0.45 µm syringe filter D->E Remove undissolved solid F Dilute the filtrate with a suitable mobile phase E->F G Quantify concentration using a validated HPLC method F->G Determine Concentration

Caption: Workflow for equilibrium solubility determination.

Detailed Protocol: Quantitative Solubility by HPLC
  • System Preparation: Prepare saturated solutions by adding an excess of 4-[(methylsulfanyl)methyl]benzoic acid to vials containing a known volume of each test solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C) for a sufficient time (typically 24-48 hours) to reach equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the aliquot through a solvent-compatible 0.45 µm syringe filter to remove any undissolved microparticles.

    • Dilute the filtered sample with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibration range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. A C18 column is often suitable for benzoic acid derivatives.[8]

    • Prepare a calibration curve using standards of 4-[(methylsulfanyl)methyl]benzoic acid of known concentrations.

    • Calculate the concentration of the saturated solution from the calibration curve, taking into account the dilution factor. The solubility is typically reported in mg/mL or g/L.

Experimental Determination of pKa

The pKa can be determined experimentally using methods such as potentiometric titration or UV-pH titrimetry.

Experimental Workflow: pKa Determination by Potentiometric Titration

pKa_Determination cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Dissolve a known mass of the acid in a co-solvent/water mixture B Titrate with a standardized base (e.g., NaOH) A->B C Record pH after each addition of titrant B->C Incremental additions D Plot pH vs. volume of titrant C->D E Determine the half-equivalence point D->E Identify inflection point F pKa = pH at the half-equivalence point E->F Henderson-Hasselbalch

Caption: Workflow for pKa determination via potentiometric titration.

Detailed Protocol: Potentiometric Titration
  • Solution Preparation: Accurately weigh a sample of 4-[(methylsulfanyl)methyl]benzoic acid and dissolve it in a suitable solvent system. Due to the limited water solubility of many organic acids, a co-solvent system (e.g., water-methanol or water-ethanol) is often used.

  • Titration: Calibrate a pH meter with standard buffers. Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The equivalence point is the point of steepest inflection on the titration curve. The volume of titrant at the half-equivalence point is half the volume required to reach the equivalence point. According to the Henderson-Hasselbalch equation, the pH at the half-equivalence point is equal to the pKa of the acid.[6]

Predicted Solubility Profile and Discussion

Based on the theoretical principles discussed, a predicted qualitative solubility profile for 4-[(methylsulfanyl)methyl]benzoic acid is presented below. It is imperative to note that this is a predictive guide, and experimental verification is essential.

Table 2: Predicted Qualitative Solubility of 4-[(methylsulfanyl)methyl]benzoic Acid
Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighStrong hydrogen bonding interactions with the carboxylic acid group.
Polar Aprotic DMSO, AcetoneModerate to HighGood dipole-dipole and hydrogen bond accepting interactions.
Non-polar Aprotic Toluene, HexaneLowMismatch in polarity; the polar carboxylic acid group is disfavored.
Ethers Diethyl ether, THFLow to ModerateEthers are weak hydrogen bond acceptors.

The presence of the flexible methylsulfanylmethyl group may slightly disrupt crystal packing compared to a more rigid substituent, which could lead to a modest increase in solubility compared to some other crystalline benzoic acid derivatives.

Conclusion and Recommendations for Further Investigation

This technical guide provides a comprehensive overview of the factors influencing the solubility of 4-[(methylsulfanyl)methyl]benzoic acid in organic solvents and details robust experimental protocols for its determination. While specific quantitative data for this compound is not prevalent in existing literature, the principles and methodologies outlined here provide a clear pathway for researchers to generate this critical information.

For drug development professionals, it is strongly recommended to:

  • Experimentally determine the equilibrium solubility of 4-[(methylsulfanyl)methyl]benzoic acid in a range of pharmaceutically acceptable solvents at relevant temperatures (e.g., room temperature and physiological temperature).

  • Determine the pKa of the compound to better predict its behavior in different pH environments and to inform salt screening strategies.

  • Investigate the solid-state properties (e.g., polymorphism) of 4-[(methylsulfanyl)methyl]benzoic acid, as different crystalline forms can exhibit different solubility profiles.

By following the guidance provided herein, researchers can build a comprehensive solubility profile for 4-[(methylsulfanyl)methyl]benzoic acid, enabling informed decisions in formulation development and advancing the therapeutic potential of this compound.

References

  • LibreTexts. (2019, August 12). 1.6: Physical properties of organic compounds. Chemistry LibreTexts. [Link]

  • Chemsrc. (2025, August 21). 4-Methylsulfonyl benzoic acid. [Link]

  • Master Organic Chemistry. (2010, October 6). Functional Groups In Organic Chemistry. [Link]

  • Britannica. (2026, January 22). Carboxylic acid - Properties, Structure, Reactions. [Link]

  • ResearchGate. (2025, August 7). Determination and modeling of aqueous solubility of 4-position substituted benzoic acid compounds in a high-temperature solution. [Link]

  • University of California, Los Angeles. (n.d.). Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. [Link]

  • LibreTexts. (n.d.). 3.3 pKa of Organic Acids and Application of pKa to Predict Acid-Base Reaction Outcome. [Link]

  • NCERT. (n.d.). Alcohols, Phenols and Ethers. [Link]

  • UCL Discovery. (n.d.). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. [Link]

  • Royal Society of Chemistry. (2014, January 13). Structures of benzoic acids with substituted pyridines and quinolines: salt versus co-crystal formation. [Link]

  • Western Oregon University. (n.d.). CH105: Chapter 9 - Organic Compounds of Oxygen. [Link]

  • Master Organic Chemistry. (2010, September 29). How To Use a pKa Table. [Link]

  • YouTube. (2021, April 14). To Determine solubility of benzoic acid at different temperature and Heat of solution. [Link]

  • ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. [Link]

  • Cengage. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols: 4-[(methylsulfanyl)methyl]benzoic Acid in Medicinal Chemistry

Introduction: The Emergence of Substituted Benzoic Acids in Drug Discovery The benzoic acid scaffold is a cornerstone in medicinal chemistry, serving as a versatile template for the design of a multitude of therapeutic a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of Substituted Benzoic Acids in Drug Discovery

The benzoic acid scaffold is a cornerstone in medicinal chemistry, serving as a versatile template for the design of a multitude of therapeutic agents. Its prevalence in both natural products and synthetic drugs underscores its importance as a privileged structure. Derivatives of benzoic acid have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The strategic functionalization of the phenyl ring allows for the fine-tuning of physicochemical properties and target-specific interactions, making it an attractive starting point for drug discovery campaigns. This document provides a detailed guide for researchers, scientists, and drug development professionals on the potential applications of a specific derivative, 4-[(methylsulfanyl)methyl]benzoic acid , with a focus on its emerging role as a scaffold for the development of novel enzyme inhibitors.

Physicochemical Properties

PropertyValue/PredictionSource/Rationale
Molecular Formula C₉H₁₀O₂S-
Molecular Weight 182.24 g/mol [1]
Boiling Point 327.8 °C[1]
pKa (Carboxylic Acid) ~3.5 - 4.5Estimated based on benzoic acid and the electron-withdrawing nature of the sulfur-containing substituent. For comparison, the pKa of 4-(methylsulfonyl)benzoic acid is 3.48 in water.[2]
LogP ~2.0 - 2.5Predicted based on the structure. The thioether and carboxylic acid moieties contribute to a balance of lipophilicity and hydrophilicity.
Solubility Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, and DMSO.General characteristic of benzoic acid derivatives.[3]

The Thioether Moiety: A Key Player in Bioactivity

The inclusion of a thioether linkage (R-S-R') in small molecule drug candidates is a common and effective strategy in medicinal chemistry. The sulfur atom, with its unique size, polarizability, and ability to participate in various non-covalent interactions, can significantly influence a compound's biological profile. Thioethers can act as hydrogen bond acceptors, engage in van der Waals interactions, and occupy hydrophobic pockets within protein binding sites. Furthermore, the thioether can be metabolically oxidized to the corresponding sulfoxide and sulfone, which can alter the compound's polarity, solubility, and interaction with its biological target. This metabolic susceptibility can be exploited in prodrug strategies or to modulate the pharmacokinetic profile of a drug.

Therapeutic Potential: Targeting Macrophage Migration Inhibitory Factor (MIF)

Recent research has identified the "(thio)methyl]benzoic acid" scaffold as a promising pharmacophore for the inhibition of Macrophage Migration Inhibitory Factor (MIF). MIF is a pleiotropic cytokine that plays a critical role in the regulation of inflammatory responses and has been implicated in the pathogenesis of numerous diseases, including autoimmune disorders, sepsis, and cancer.[4][5] A notable example is the compound Z-312 (3-({[4-(4-methoxyphenyl)-6-methyl-2-pyrimidinyl]thio}methyl)benzoic acid) , a potent inhibitor of MIF's tautomerase activity.[6] This discovery provides a strong rationale for investigating 4-[(methylsulfanyl)methyl]benzoic acid and its derivatives as potential MIF inhibitors.

Mechanism of Action: Inhibition of MIF Tautomerase Activity

MIF possesses a unique tautomerase enzymatic activity, the biological relevance of which is an area of active investigation.[6][7] It is believed that the inhibition of this enzymatic activity can modulate the pro-inflammatory functions of MIF. Small molecule inhibitors can bind to the active site of MIF, preventing the binding and catalytic conversion of its substrates. This interference with MIF's function can lead to a dampening of the inflammatory cascade, making MIF inhibitors attractive therapeutic candidates for inflammatory diseases.

Experimental Protocols

PART 1: Synthesis of 4-[(methylsulfanyl)methyl]benzoic Acid

The synthesis of 4-[(methylsulfanyl)methyl]benzoic acid can be achieved through a straightforward nucleophilic substitution reaction. The following protocol is a general guideline and may require optimization based on available starting materials and laboratory conditions.

Workflow for the Synthesis of 4-[(methylsulfanyl)methyl]benzoic Acid

G start Start with 4-(bromomethyl)benzoic acid step1 Dissolve in a suitable polar aprotic solvent (e.g., DMF, Acetone) start->step1 step2 Add sodium thiomethoxide (NaSMe) or a mixture of sodium methanethiolate and a base step1->step2 step3 Stir at room temperature for 2-4 hours step2->step3 step4 Monitor reaction progress by TLC step3->step4 step5 Quench the reaction with water step4->step5 step6 Acidify with dilute HCl to precipitate the product step5->step6 step7 Filter, wash with water, and dry the solid step6->step7 end_product 4-[(methylsulfanyl)methyl]benzoic acid step7->end_product

Caption: General synthetic workflow for 4-[(methylsulfanyl)methyl]benzoic acid.

Step-by-Step Protocol:

  • Dissolution: In a round-bottom flask, dissolve 4-(bromomethyl)benzoic acid (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone.

  • Addition of Nucleophile: To the stirred solution, add sodium thiomethoxide (NaSMe) (1.1 equivalents) portion-wise at room temperature. Alternatively, a solution of sodium methanethiolate can be generated in situ by bubbling methyl mercaptan gas through a solution of sodium methoxide in methanol, followed by evaporation of the methanol and dissolution of the residue in the reaction solvent.

  • Reaction: Allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexanes).

  • Work-up: Once the reaction is complete, pour the mixture into a beaker containing water.

  • Precipitation: Acidify the aqueous mixture with dilute hydrochloric acid (e.g., 1 M HCl) until the pH is acidic, leading to the precipitation of the product.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 4-[(methylsulfanyl)methyl]benzoic acid. The product can be further purified by recrystallization from a suitable solvent system if necessary.

PART 2: In Vitro Evaluation of MIF Tautomerase Inhibitory Activity

The following protocol describes a spectrophotometric assay to determine the inhibitory effect of 4-[(methylsulfanyl)methyl]benzoic acid and its derivatives on the tautomerase activity of recombinant human MIF. The assay is based on the MIF-catalyzed conversion of a non-natural substrate, L-dopachrome methyl ester, which can be monitored by the change in absorbance.[8][9]

Workflow for MIF Tautomerase Inhibition Assay

G start Prepare solutions of recombinant human MIF, test compounds, and L-dopachrome methyl ester substrate step1 In a 96-well plate, add MIF and varying concentrations of the test compound start->step1 step2 Incubate at room temperature for 5-15 minutes step1->step2 step3 Initiate the reaction by adding L-dopachrome methyl ester substrate step2->step3 step4 Immediately measure the decrease in absorbance at 475 nm kinetically over 10 minutes step3->step4 step5 Calculate the initial reaction velocities step4->step5 step6 Determine the IC50 value for each compound step5->step6 end_result Quantification of MIF inhibitory activity step6->end_result

Caption: Workflow for the in vitro MIF tautomerase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of recombinant human MIF (e.g., 60 nM) in an appropriate assay buffer (e.g., 50 mM sodium phosphate, pH 6.5).

    • Prepare stock solutions of 4-[(methylsulfanyl)methyl]benzoic acid and its derivatives in DMSO. Further dilute to various concentrations in the assay buffer.

    • Prepare the L-dopachrome methyl ester substrate solution immediately before use by oxidizing L-DOPA methyl ester with sodium periodate.[10]

  • Assay Setup:

    • In a 96-well microplate, add the MIF enzyme solution to each well (except for the no-enzyme control wells).

    • Add the test compound solutions at various concentrations to the respective wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., ISO-1).

  • Pre-incubation: Incubate the plate at room temperature for 5-15 minutes to allow for the binding of the inhibitor to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the freshly prepared L-dopachrome methyl ester substrate to all wells.

  • Measurement: Immediately place the microplate in a spectrophotometer and measure the decrease in absorbance at 475 nm kinetically for 10 minutes.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance versus time plot.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Structure-Activity Relationship (SAR) Insights and Future Directions

The 4-[(methylsulfanyl)methyl]benzoic acid scaffold presents numerous opportunities for chemical modification to explore the structure-activity relationship (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.

Key Modification Points and Rationale

G cluster_0 Modification Points cluster_1 Potential Impact scaffold 4-[(methylsulfanyl)methyl]benzoic acid A A: Benzoic Acid Ring (Substitution) impact_A Modulate binding pocket interactions and physicochemical properties A->impact_A B B: Methylsulfanyl Group (Oxidation, Alkyl Chain Variation) impact_B Alter polarity, metabolic stability, and hydrogen bonding capacity B->impact_B C C: Carboxylic Acid (Esterification, Amidation) impact_C Prodrug strategies, improve cell permeability, modulate PK/PD C->impact_C

Caption: Key points for SAR studies on the 4-[(methylsulfanyl)methyl]benzoic acid scaffold.

  • A: Benzoic Acid Ring: Introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) on the aromatic ring can probe interactions with the MIF active site and influence the compound's electronics and lipophilicity.

  • B: Methylsulfanyl Group: Oxidation of the thioether to the sulfoxide or sulfone can increase polarity and hydrogen bonding potential. Varying the length of the alkyl chain attached to the sulfur atom can explore the size and nature of the binding pocket.

  • C: Carboxylic Acid: Conversion of the carboxylic acid to esters or amides can serve as a prodrug strategy to improve cell permeability and oral bioavailability. This modification can also be used to introduce additional functionalities for targeted interactions.

Conclusion

4-[(methylsulfanyl)methyl]benzoic acid represents a promising and relatively underexplored scaffold in medicinal chemistry. The structural similarity to known inhibitors of macrophage migration inhibitory factor (MIF) provides a strong impetus for its investigation as a novel class of anti-inflammatory agents. The synthetic accessibility and the potential for diverse chemical modifications make it an attractive starting point for the development of new therapeutic agents. The protocols and insights provided in this document are intended to serve as a comprehensive guide for researchers to unlock the full potential of this intriguing molecule in the pursuit of innovative medicines.

References

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org 2023 . [Link]

  • The macrophage migration inhibitory factor (MIF) as a therapeutic and diagnostic target. VJHemOnc. 2022 . [Link]

  • Macrophage migration inhibitory factor: Exploring physiological roles and comparing health benefits against oncogenic and autoimmune risks (Review). PubMed. 2023 . [Link]

  • Macrophage Migration Inhibitory Factor (MIF) Enzymatic Activity and Lung Cancer. NIH. 2019 . [Link]

  • 4-(Methylsulfonamido)benzoic acid. PubChem. [Link]

  • Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
  • Inhibition of macrophage migration inhibitory factor (MIF) tautomerase and biological activities by acetaminophen metabolites. PNAS. 2003 . [Link]

  • Supplementary Material. The Royal Society of Chemistry. [Link]

  • 4-methylsulfonyloxy-benzoic acid. ChemSynthesis. [Link]

  • Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.
  • 4-Methylsulfonyl benzoic acid. Chemsrc. [Link]

  • Macrophage Migration Inhibitory Factor (MIF) Tautomerase Inhibitors as Potential Novel Anti-Inflammatory Agents: Current Developments. Bentham Science Publishers. 2009 . [Link]

  • Inhibition of neuroinflammation by MIF inhibitor 3-({[4-(4-methoxyphenyl)-6-methyl-2-pyrimidinyl]thio}1methyl)benzoic acid (Z-312). PubMed. 2021 . [Link]

  • Identification of a novel and high affinity MIF inhibitor via structure-based pharmacophore modelling, molecular docking, molecular dynamics simulations, and biological evaluation. PMC. 2025 . [Link]

  • The Role of Macrophage Migration Inhibitory Factor (MIF) and D-Dopachrome Tautomerase (D-DT/MIF-2) in Infections: A Clinical Perspective. MDPI. 2023 . [Link]

  • The macrophage migration inhibitory factor (MIF) alias the most interesting factor. ResearchGate. 2016 . [Link]

  • 4-Methylbenzoic acid. ChemBK. [Link]

  • Inactivation of Tautomerase Activity of Macrophage Migration Inhibitory Factor by Sulforaphane: A Potential Biomarker for Anti-inflammatory Intervention. PMC. 2009 . [Link]

  • Macrophage migration inhibitory factor antagonist (S,R)3-(4-hydroxyphenyl)-4,5-dihydro-5-isoxazole acetic acid methyl ester attenuates inflammation and lung injury in rats with acute pancreatitis in pregnancy. PMC. 2016 . [Link]

  • Synthesis of 3- 4-(2-aminoethoxy)benzoyl!-2-aryl-6-hydroxybenzo b!thiophenes.

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Application

Application Notes and Protocols for the Esterification of 4-[(Methylsulfanyl)methyl]benzoic Acid

Abstract This comprehensive guide provides detailed application notes and experimental protocols for the esterification of 4-[(methylsulfanyl)methyl]benzoic acid. This document is intended for researchers, medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and experimental protocols for the esterification of 4-[(methylsulfanyl)methyl]benzoic acid. This document is intended for researchers, medicinal chemists, and process development scientists. It delves into the foundational principles of Fischer-Speier esterification, outlines a robust protocol for its execution, and addresses the specific chemical considerations pertinent to the methylsulfanyl moiety. Furthermore, it explores alternative, milder esterification techniques such as the Steglich and Mitsunobu reactions, offering a broader methodological toolkit for substrates that may be sensitive to strongly acidic conditions. Each section is grounded in established chemical principles, providing not just procedural steps but also the causal reasoning behind them to ensure both scientific integrity and practical success.

Introduction: Significance and Synthetic Context

4-[(Methylsulfanyl)methyl]benzoic acid and its corresponding esters are valuable intermediates in the synthesis of various pharmacologically active molecules and functional materials. The ester moiety can serve as a protecting group for the carboxylic acid, modulate the pharmacokinetic properties of a drug candidate, or act as a handle for further chemical transformations. The presence of the methylsulfanyl (thioether) group introduces a key consideration into the synthetic strategy, as sulfur-containing compounds can be sensitive to certain reaction conditions, particularly oxidation.

This guide focuses on providing a detailed, reliable, and scientifically-grounded approach to the esterification of this specific substrate, with an emphasis on maximizing yield and purity while maintaining the integrity of the methylsulfanyl group.

Core Principles of Fischer-Speier Esterification

The Fischer-Speier esterification is a classic and widely used method for forming an ester from a carboxylic acid and an alcohol, catalyzed by a strong acid.[1][2] The reaction is a reversible, acid-catalyzed nucleophilic acyl substitution.[3]

The Reaction Mechanism: A Step-by-Step Analysis

The mechanism of Fischer esterification involves several equilibrium steps.[4] Understanding this pathway is crucial for optimizing reaction conditions.

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.

Diagram of the Fischer-Speier Esterification Mechanism

Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification & Analysis A Dissolve Acid in MeOH B Add Acid Catalyst A->B C Reflux Reaction Mixture B->C D Cool and Concentrate C->D E Dilute with EtOAc D->E F Wash with NaHCO₃ E->F G Wash with Brine F->G H Dry over MgSO₄ G->H I Filter and Concentrate H->I J Purify by Chromatography I->J K Characterize Product J->K Steglich_Esterification RCOOH R-COOH O_acylisourea O-acylisourea intermediate RCOOH->O_acylisourea + DCC DCC DCC ROH R'-OH DMAP DMAP Acylpyridinium Acylpyridinium intermediate O_acylisourea->Acylpyridinium + DMAP DCU Dicyclohexylurea (DCU) O_acylisourea->DCU + R'-OH Ester R-COOR' Acylpyridinium->Ester + R'-OH, - DMAP

Sources

Method

Application Notes and Protocols for the Large-Scale Synthesis of 4-[(methylsulfanyl)methyl]benzoic acid

Introduction 4-[(methylsulfanyl)methyl]benzoic acid is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structure, featuring a carboxylic acid and a thioether moiety, makes it a versa...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-[(methylsulfanyl)methyl]benzoic acid is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structure, featuring a carboxylic acid and a thioether moiety, makes it a versatile building block for further chemical modifications. This document provides a comprehensive guide for the large-scale synthesis of this compound, intended for researchers, scientists, and professionals in drug development and process chemistry. The protocols outlined herein are designed to be robust, scalable, and self-validating, with a strong emphasis on safety and efficiency.

Synthetic Strategy Overview

The most common and industrially viable route for the synthesis of 4-[(methylsulfanyl)methyl]benzoic acid involves a two-step process. The first step is the radical bromination of the methyl group of 4-methylbenzoic acid (p-toluic acid) to yield 4-(bromomethyl)benzoic acid. The second step is a nucleophilic substitution reaction where the bromide is displaced by a methylthiolate group.

An alternative, though less common, route involves the chlorination of 4-methylbenzoic acid followed by reaction with sodium thiomethoxide. While both halo-derivatives are viable, the bromination route is often preferred due to the higher reactivity of the benzylic bromide.

Reaction Scheme

G 4-Methylbenzoic Acid 4-Methylbenzoic Acid 4-(Bromomethyl)benzoic Acid 4-(Bromomethyl)benzoic Acid 4-Methylbenzoic Acid->4-(Bromomethyl)benzoic Acid NBS, Benzoyl Peroxide, Chlorobenzene, Reflux 4-[(methylsulfanyl)methyl]benzoic Acid 4-[(methylsulfanyl)methyl]benzoic Acid 4-(Bromomethyl)benzoic Acid->4-[(methylsulfanyl)methyl]benzoic Acid Sodium Thiomethoxide, Methanol, Reflux

Caption: Overall synthetic scheme for 4-[(methylsulfanyl)methyl]benzoic acid.

Part 1: Synthesis of 4-(Bromomethyl)benzoic Acid

This initial step transforms the readily available 4-methylbenzoic acid into the key intermediate, 4-(bromomethyl)benzoic acid, through a free radical bromination.

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (mol)
4-Methylbenzoic Acid136.1510.073.45
N-Bromosuccinimide (NBS)177.9814.581.47
Benzoyl Peroxide242.230.31.24
Chlorobenzene112.5660.0-
Hexane-30.0-
Deionized Water-100.0-

Procedure:

  • Reaction Setup: In a 100 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, charge 4-methylbenzoic acid (10.0 kg, 73.45 mol) and chlorobenzene (60.0 kg).

  • Reagent Addition: Add N-bromosuccinimide (14.5 kg, 81.47 mol) and benzoyl peroxide (0.3 kg, 1.24 mol) to the reactor.[1] It is crucial to ensure that no benzoyl peroxide is left in the ground glass joints of the equipment as friction can cause an explosion.[1]

  • Reaction: Heat the mixture to reflux (approximately 132 °C) and maintain for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Cooling and Precipitation: Once the reaction is complete, cool the mixture to room temperature, and then further cool to 0-5 °C in an ice bath to precipitate the product.[1]

  • Filtration and Washing: Filter the solid product using a suction filter. Wash the filter cake with cold hexane (3 x 10 L) to remove byproducts.[1]

  • Aqueous Wash: Transfer the solid to a beaker and add deionized water (75 L). Stir the slurry to dissolve the succinimide byproduct. Filter the solid again and wash with deionized water (2 x 15 L) and hexane (2 x 15 L).[1]

  • Drying: Dry the product under vacuum at 50-60 °C until a constant weight is achieved.

Expected Yield: 13.5 - 14.5 kg (85-95%) of 4-(bromomethyl)benzoic acid as a white solid.

Part 2: Synthesis of 4-[(methylsulfanyl)methyl]benzoic acid

This second step involves the nucleophilic substitution of the benzylic bromide with sodium thiomethoxide to form the final product.

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (mol)
4-(Bromomethyl)benzoic Acid215.0410.046.5
Sodium Thiomethoxide70.093.651.4
Methanol-50.0-
Deionized Water-80.0-
Hydrochloric Acid (37%)-As needed-

Procedure:

  • Reaction Setup: In a 100 L glass-lined reactor, dissolve sodium thiomethoxide (3.6 kg, 51.4 mol) in methanol (50.0 kg) under a nitrogen atmosphere.

  • Substrate Addition: Slowly add 4-(bromomethyl)benzoic acid (10.0 kg, 46.5 mol) to the solution. An exothermic reaction may be observed, and the addition rate should be controlled to maintain the temperature below 40 °C.

  • Reaction: After the addition is complete, heat the mixture to reflux (approximately 65 °C) for 2-4 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Solvent Removal: Cool the reaction mixture and remove the methanol under reduced pressure.

  • Work-up: Dissolve the residue in deionized water (80.0 L).

  • Acidification and Precipitation: Slowly add concentrated hydrochloric acid to the aqueous solution to adjust the pH to 2-3. The product will precipitate out as a white solid.[2]

  • Filtration and Washing: Filter the precipitated solid and wash it thoroughly with deionized water until the washings are neutral.

  • Drying: Dry the product under vacuum at 60-70 °C to a constant weight.

Expected Yield: 7.5 - 8.2 kg (88-96%) of 4-[(methylsulfanyl)methyl]benzoic acid as a white to off-white solid.

Safety Considerations

  • Sodium Thiomethoxide: This reagent is highly flammable, corrosive, and toxic if swallowed.[3] It should be handled in a well-ventilated area, away from ignition sources.[4][5] Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.[3]

  • Benzoyl Peroxide: This is a strong oxidizing agent and can be explosive, especially when dry and subjected to friction or shock.[1]

  • Chlorobenzene and Hexane: These are flammable solvents. All heating should be done using an oil bath or heating mantle, and no open flames should be present.

  • General Precautions: Always work in a well-ventilated fume hood.[3] Ensure that all equipment is properly grounded to prevent static discharge.[4]

In-Process Controls and Product Characterization

A self-validating protocol relies on rigorous in-process controls to ensure reaction completion and product quality.

StageAnalytical MethodPurposeAcceptance Criteria
BrominationTLC/HPLCMonitor disappearance of 4-methylbenzoic acidStarting material < 2%
Thioether FormationTLC/HPLCMonitor disappearance of 4-(bromomethyl)benzoic acidStarting material < 1%
Final ProductHPLCPurity assessment> 98.5%
Final Product¹H NMR, ¹³C NMR, MSStructural confirmationConforms to the expected structure
Final ProductMelting PointIdentity and purity checkConsistent with literature values

Causality Behind Experimental Choices

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is the reagent of choice for benzylic bromination as it provides a low, steady concentration of bromine, which favors the desired radical substitution over electrophilic aromatic substitution. Benzoyl peroxide acts as a radical initiator to start the reaction.[1]

  • Solvent Selection: Chlorobenzene is used in the bromination step due to its high boiling point, which allows the reaction to be carried out at a temperature sufficient for radical initiation. Methanol is an excellent solvent for the nucleophilic substitution step as it readily dissolves both the sodium thiomethoxide and the benzoic acid derivative (as its salt).

  • Nucleophile: Sodium thiomethoxide is a potent nucleophile, ensuring a rapid and efficient SN2 reaction with the benzylic bromide.[6]

  • Work-up Procedure: The acidic work-up in the final step is crucial. It serves to neutralize any remaining base and, most importantly, protonate the carboxylate salt of the product, causing it to precipitate from the aqueous solution, thus facilitating its isolation.[2]

Process Workflow Diagram

G cluster_0 Part 1: Synthesis of 4-(Bromomethyl)benzoic Acid cluster_1 Part 2: Synthesis of 4-[(methylsulfanyl)methyl]benzoic acid A Charge Reactor with 4-Methylbenzoic Acid & Chlorobenzene B Add NBS & Benzoyl Peroxide A->B C Heat to Reflux (1-2h) B->C D Monitor by TLC/HPLC C->D E Cool to 0-5°C D->E F Filter and Wash with Hexane E->F G Aqueous Wash (Water) F->G H Dry Product G->H I Dissolve Sodium Thiomethoxide in Methanol H->I Intermediate Product J Add 4-(Bromomethyl)benzoic Acid I->J K Heat to Reflux (2-4h) J->K L Monitor by TLC/HPLC K->L M Remove Methanol L->M N Dissolve in Water M->N O Acidify with HCl to pH 2-3 N->O P Filter and Wash with Water O->P Q Dry Final Product P->Q

Caption: Detailed workflow for the large-scale synthesis.

References

  • PrepChem. (n.d.). Synthesis of 4-(chloromethyl)-benzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN1907948A - Preparation method of 4-chloromethyl benzoic acid t-butyl ester.
  • Master Organic Chemistry. (2015, July 5). Thiols And Thioethers. Retrieved from [Link]

  • Google Patents. (n.d.). CN108358776A - The preparation method of 4- chloromethyl benzoic acid chlorides.
  • Hadinugroho, W. O., et al. (2024). Characterization of 2-((4-(chloromethyl)benzoyl)oxy)benzoate acid for analgesic tablet dosage form formulation. National Institutes of Health. Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of 4-(methylsulfonyl)benzoic acid (a precursor). Retrieved from [Link]

  • Olson, E.S. (1980). Synthesis of 4-Methoxymethylbenzoic acid by Nucleophilic Substitution (SN2).
  • PrepChem. (n.d.). Synthesis of 4-methyl-benzoic acid methyl ester. Retrieved from [Link]

  • ResearchGate. (2020, April). Thiol Activation toward Selective Thiolation of Aromatic C–H Bond. Retrieved from [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Retrieved from [Link]

  • Journal of Materials and Environmental Science. (2014).
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  • Harwood, L. M., Moody, C. J., & Percy, J. M. (n.d.). Experimental Organic Chemistry. Blackwell Science.
  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2012). ISSN: 0975-8585.
  • ResearchGate. (2025, August 9). Synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid — An Intermediate Product in the Preparation of the Cardiotonic Drugs Sulmazole and Isomazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of a Solvent-Reagent Selection Guide for the Formation of Thioesters. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates. Retrieved from [Link]

  • National Institutes of Health. (2015, July 28). One-pot odourless synthesis of thioesters via in situ generation of thiobenzoic acids using benzoic anhydrides and thiourea. Retrieved from [Link]

  • Trans Tech Publications Ltd. (n.d.).
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  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2012, October-December). ISSN: 0975-8585.
  • Organic Chemistry Portal. (n.d.). Thioester and thioacid synthesis by acylation of thiols (thiolation). Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2025, June 2).
  • National Institutes of Health. (n.d.). A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase. Retrieved from [Link]

  • ResearchGate. (2023, August 1).
  • Royal Society of Chemistry. (n.d.). Analytical Methods.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Recrystallization of 4-[(methylsulfanyl)methyl]benzoic acid

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the recrystallization of 4-[(methylsulfanyl)methyl]benzoic acid. It addresses common challe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the recrystallization of 4-[(methylsulfanyl)methyl]benzoic acid. It addresses common challenges and provides a framework for developing a robust purification protocol.

Introduction: The Chemistry of Purifying 4-[(methylsulfanyl)methyl]benzoic acid

4-[(methylsulfanyl)methyl]benzoic acid is an aromatic carboxylic acid containing a thioether (sulfide) functional group. The purification of this compound by recrystallization is critical for ensuring high purity in downstream applications. The molecule's polarity is dominated by the carboxylic acid group, which allows for strong intermolecular hydrogen bonding. However, the aryl ring and the methylsulfanyl group introduce lipophilic character. A successful recrystallization hinges on exploiting the differential solubility of the compound and its impurities in a chosen solvent system at varying temperatures.

The presence of the sulfur atom can introduce specific challenges. Thioethers are susceptible to oxidation to sulfoxides and sulfones, especially at elevated temperatures in the presence of oxidizing agents. This chemical instability, combined with the typical challenges of recrystallizing aromatic acids, necessitates a carefully controlled process.

Troubleshooting Guide: Common Recrystallization Issues

This section addresses specific problems you may encounter during the recrystallization process in a question-and-answer format.

Question 1: My compound separated as an oil instead of crystals. What should I do?

Answer: This phenomenon, known as "oiling out," is a common issue.

  • Underlying Cause: Oiling out typically occurs when a solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated to a very high degree. Impurities can also depress the melting point of the solute, exacerbating the problem. Rapid cooling is a frequent trigger.

  • Immediate Corrective Actions:

    • Reheat the solution until the oil fully redissolves.

    • Add a small, measured amount (e.g., 5-10% of the total volume) of additional hot solvent to slightly decrease the saturation.

    • Allow the flask to cool much more slowly. Insulate the flask by placing it in a warm water bath or covering it with glass wool to ensure a gradual temperature drop. Slow cooling is crucial for the ordered arrangement of molecules into a crystal lattice.[1]

  • Alternative Strategies:

    • Change the Solvent System: If oiling persists, the solvent may be inappropriate. Select a solvent with a lower boiling point.

    • Use a Solvent/Anti-Solvent System: Dissolve the compound in a minimum amount of a "good" hot solvent (in which it is very soluble). Then, slowly add a "poor" solvent (an "anti-solvent" in which it is less soluble) dropwise until the solution becomes faintly cloudy (turbid). Reheat to clarify and then allow to cool slowly. A common pair for carboxylic acids is ethanol (good solvent) and water (anti-solvent).

Question 2: I have a very low yield of recovered crystals. What went wrong?

Answer: Low recovery is often a result of suboptimal solvent selection or procedural error.

  • Underlying Cause: The most frequent cause is the use of an excessive volume of solvent.[1] If too much solvent is used, the solution may not become sufficiently supersaturated upon cooling, leaving a significant amount of the product dissolved in the mother liquor. Another possibility is that the compound has substantial solubility in the cold solvent.

  • Immediate Corrective Actions:

    • If you suspect too much solvent was used, you can carefully evaporate a portion of it by gently heating the solution.[1] Once the volume is reduced, attempt the cooling and crystallization process again.

    • Ensure the crystallization process is complete by cooling the flask in an ice-water bath for at least 15-30 minutes before filtration. This will maximize the precipitation of the solid.[2]

  • Preventative Measures:

    • Solvent Selection: The ideal solvent is one in which the target compound has high solubility when hot and very low solubility when cold. Test solubilities in small volumes before committing to the bulk procedure.

    • Minimize Transfers: Each transfer of the solution can result in a loss of material. Ensure funnels and glassware used for hot filtration are pre-heated to prevent premature crystallization.

Question 3: My final crystals are discolored (e.g., yellow or off-white). How can I improve their appearance?

Answer: Discoloration is a clear sign of persistent, colored impurities. Aromatic compounds synthesized via multi-step processes are often contaminated with colored byproducts.[3]

  • Underlying Cause: The impurity has solubility characteristics similar to your target compound and is co-crystallizing.

  • Solutions:

    • Perform a Second Recrystallization: The most straightforward approach is to repeat the recrystallization process with the obtained crystals. The concentration of the impurity will be lower, often leading to a purer final product.

    • Use Activated Charcoal: Activated charcoal can be used to adsorb colored, high-molecular-weight impurities.

      • Procedure: After dissolving your crude compound in the hot solvent, remove the flask from the heat and add a very small amount of activated charcoal (a micro-spatula tip is often sufficient). Swirl the mixture for a few minutes.

      • Crucial Step: Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool. If this is not done, the fine charcoal particles will contaminate your final product.

      • Caution: Adding charcoal to a boiling solution can cause it to boil over violently. Never add charcoal to a solution at its boiling point.

Question 4: No crystals have formed, even after the solution has cooled to room temperature and been placed in an ice bath.

Answer: This indicates that the solution has failed to reach supersaturation, or that nucleation has not been initiated.

  • Underlying Cause: The most probable reason is that far too much solvent was used.

  • Solutions to Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of the pure compound, add it to the cold solution. This "seed crystal" acts as a template for other molecules to crystallize upon.

    • Reduce Solvent Volume: As a last resort, gently heat the solution to boil off some of the solvent. Be careful not to reduce the volume too drastically, as this may cause the compound to precipitate out as an amorphous solid rather than as crystals. After reducing the volume, allow the solution to cool again slowly.

Experimental Protocol: Recrystallization of 4-[(methylsulfanyl)methyl]benzoic acid

This protocol provides a general methodology. The exact solvent and volumes should be optimized based on small-scale solubility tests.

1. Solvent Selection:

  • Test the solubility of a small amount of the crude material (~20-30 mg) in ~0.5 mL of various solvents at room temperature and then upon heating.

  • Promising candidates for this compound include ethanol, methanol, isopropanol, or a mixed solvent system like ethanol/water or acetic acid/water. The related compound 4-methylbenzoic acid is soluble in methanol and ethanol.[4]

2. Dissolution:

  • Place the crude 4-[(methylsulfanyl)methyl]benzoic acid into an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent and a boiling chip.

  • Heat the mixture on a hot plate with gentle swirling. Add the solvent in small portions until the solid just dissolves at the boiling point of the solvent.

3. (Optional) Decolorization:

  • If the solution is colored, remove it from the heat, add a very small amount of activated charcoal, and swirl for 2-3 minutes.

4. Hot Filtration:

  • If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration. Use a pre-heated funnel and filter flask to prevent the product from crystallizing prematurely.

5. Crystallization:

  • Cover the flask with a watch glass and allow it to cool slowly to room temperature on an insulated surface (e.g., a cork ring or wooden block). Do not disturb the flask during this period.

  • Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 15 minutes to maximize crystal formation.

6. Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Continue to draw air through the crystals on the filter to partially dry them.

7. Drying:

  • Transfer the crystals to a watch glass and allow them to air-dry completely. For higher boiling point solvents, a vacuum oven may be necessary.

Data Presentation: Solvent Selection Guide
SolventBoiling Point (°C)Rationale & Considerations
Ethanol 78Good general-purpose polar solvent for carboxylic acids.[5][6] Evaporates easily.
Methanol 65Similar to ethanol but with a lower boiling point. Good for compounds that might oil out in higher boiling solvents. The related 4-(methylsulfonyl)benzoic acid is soluble in methanol.[7]
Isopropanol 82Another good polar protic solvent option.
Water 100The compound is likely to have low solubility in water, making it a potential anti-solvent in a mixed system (e.g., with ethanol).[5]
Acetic Acid 118Can be an excellent solvent for aromatic carboxylic acids, but it is non-volatile and can be difficult to remove completely.[8]

Frequently Asked Questions (FAQs)

Q: What are the key physicochemical properties of 4-[(methylsulfanyl)methyl]benzoic acid that I should consider? A: While specific data for this exact compound is not available in the search results, we can infer properties from related structures. It is a solid organic acid. The carboxylic acid group makes it significantly more polar than a simple aromatic thioether. The sulfur atom is in a lower oxidation state and could potentially be oxidized, so avoiding strong oxidizing conditions during purification is advisable. The related compound, 4-(methylsulfonyl)benzoic acid (with the sulfur fully oxidized), has a high melting point of 268-271 °C, suggesting that the target compound is also a relatively high-melting solid.[9][10]

Q: Why is slow cooling so important for successful recrystallization? A: The formation of pure crystals is a process of thermodynamic equilibrium. Slow cooling allows molecules to selectively deposit onto the growing crystal lattice in the most stable arrangement, naturally excluding impurity molecules that do not fit well into the lattice structure. Rapid cooling, or "crashing out," traps impurities within the rapidly forming solid, resulting in a less pure product.[1]

Q: Can I use a rotary evaporator to speed up the removal of the solvent after filtration? A: A rotary evaporator should not be used to dry the final, washed crystals if the compound is crystalline and non-volatile. The tumbling action can break the crystals. It is, however, an excellent tool for carefully reducing the solvent volume if you have added too much during the dissolution step, prior to crystallization.[1]

Visual Workflow: Troubleshooting Recrystallization

The following diagram outlines a logical workflow for troubleshooting common issues encountered during the recrystallization of 4-[(methylsulfanyl)methyl]benzoic acid.

Recrystallization_Troubleshooting decision decision solution solution problem problem start Start Recrystallization: Dissolve in min. hot solvent cool Allow solution to cool slowly start->cool decision_crystals Crystals Formed? cool->decision_crystals problem_no_crystals PROBLEM: No Crystal Formation decision_crystals->problem_no_crystals No decision_form What is the form? decision_crystals->decision_form Yes solution_no_crystals1 Induce Nucleation: 1. Scratch inner flask surface 2. Add a seed crystal problem_no_crystals->solution_no_crystals1 decision_still_no_crystals Success? solution_no_crystals1->decision_still_no_crystals Still no crystals solution_no_crystals2 ACTION: Reduce solvent volume (boil off solvent) & re-cool decision_still_no_crystals->solution_no_crystals2 No filter Isolate via Filtration decision_still_no_crystals->filter Yes solution_no_crystals2->cool problem_oil PROBLEM: 'Oiling Out' decision_form->problem_oil Oil decision_form->filter Crystals solution_oil ACTION: 1. Re-heat to dissolve oil 2. Add more hot solvent 3. Cool VERY slowly problem_oil->solution_oil solution_oil->cool decision_yield Check Yield & Purity filter->decision_yield problem_low_yield PROBLEM: Low Recovery decision_yield->problem_low_yield Low Yield problem_discolored PROBLEM: Impure Product decision_yield->problem_discolored Discolored Crystals end_product Pure Product Obtained decision_yield->end_product Good Yield & Purity solution_low_yield solution_low_yield problem_low_yield->solution_low_yield ANALYSIS: Likely too much solvent used. Ensure thorough cooling (ice bath). solution_discolored solution_discolored problem_discolored->solution_discolored ACTION: 1. Re-recrystallize. 2. Use activated charcoal.

Caption: Troubleshooting workflow for recrystallization.

References

  • Chemsrc. (n.d.). 4-Methylsulfonyl benzoic acid | CAS#:4052-30-6. Retrieved January 27, 2026, from [Link]

  • NileRed. (2015). Recrystallization of Sulfur. YouTube. Retrieved January 27, 2026, from [Link]

  • Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • Instructables. (n.d.). How to Purify Sulfur by Recrystallization With Xylene. Retrieved January 27, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (n.d.). Solubility of 4-Methylbenzoic Acid between 288 K and 370 K. Retrieved January 27, 2026, from [Link]

  • Unknown Source. (n.d.).
  • ChemSynthesis. (n.d.). 4-methylsulfonyloxy-benzoic acid. Retrieved January 27, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved January 27, 2026, from [Link]

  • Unknown Source. (n.d.).
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved January 27, 2026, from [Link]

  • Google Patents. (n.d.). US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production.
  • ChemBK. (n.d.). 4-Methylbenzoic acid. Retrieved January 27, 2026, from [Link]

  • Dangerous Lab. (2023). How to Purify Sulfur by Recrystallization with Xylenes. YouTube. Retrieved January 27, 2026, from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Solubility of Benzoic Acid in Mixed Solvents. Retrieved January 27, 2026, from [Link]

Sources

Optimization

Technical Support Center: Chromatographic Purification of 4-[(methylsulfanyl)methyl]benzoic acid

Welcome to the technical support center for the purification of 4-[(methylsulfanyl)methyl]benzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-[(methylsulfanyl)methyl]benzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this specific molecule. My aim is to provide not just protocols, but the underlying scientific principles and field-tested insights to empower you to solve purification challenges effectively. The inherent properties of this compound—an acidic carboxylic acid function, a polar aromatic core, and an oxidizable thioether linkage—present a unique set of purification hurdles that we will address systematically.

Section 1: Method Selection & Initial Strategy (FAQs)

This section addresses the most common initial questions regarding the purification strategy for 4-[(methylsulfanyl)methyl]benzoic acid.

Q1: What is the recommended primary chromatography technique for purifying 4-[(methylsulfanyl)methyl]benzoic acid?

A1: Reversed-phase chromatography (RPC) is the most robust and recommended technique. The C18 (octadecylsilane) stationary phase provides a non-polar environment where retention is driven by hydrophobic interactions. This mode of chromatography is exceptionally well-suited for polar, ionizable molecules like carboxylic acids.[1][2] The key to success in RPC is controlling the ionization state of the analyte. By acidifying the mobile phase, we ensure the carboxylic acid is protonated, rendering it more non-polar and promoting predictable, sharp elution profiles.

Q2: I only have access to normal-phase silica gel chromatography. Can I still use it?

A2: Yes, but with significant caveats. The free silanol groups (Si-OH) on the surface of silica gel are acidic and highly polar. A carboxylic acid like our target molecule will bind very strongly to the silica surface through hydrogen bonding and dipole-dipole interactions. This often leads to severe peak tailing, low or no recovery, and requires a highly polar mobile phase for elution. To make this work, you must add a competitive acid, such as acetic acid or formic acid (typically 0.5-2% v/v), to the mobile phase.[3] This additive protonates the analyte and occupies the active sites on the silica, reducing unwanted interactions and improving the peak shape. However, be aware that prolonged exposure to acidic conditions on a silica surface can potentially catalyze side reactions.

Q3: What are the most critical mobile phase considerations for this compound?

A3: The single most critical factor is pH control .

  • For Reversed-Phase: The mobile phase must be acidified to a pH at least 1.5-2 units below the pKa of the benzoic acid group (typically ~4.2). This ensures >99% of the compound is in its neutral, protonated form. Trifluoroacetic acid (TFA) at 0.1% or formic acid at 0.1-1% are standard choices.[1] TFA provides excellent peak shape but can be difficult to remove from the final product, while formic acid is more volatile.

  • For Normal-Phase: As discussed, adding a small amount of a volatile acid like acetic or formic acid is essential to mitigate peak tailing.[3]

Q4: My main concern is the thioether group. How does this impact my strategy?

A4: The thioether is susceptible to oxidation, forming the corresponding sulfoxide and, subsequently, the sulfone. These are common process-related impurities.

  • Stability: Use freshly distilled, high-purity solvents and consider sparging them with nitrogen or helium to remove dissolved oxygen, which can promote on-column oxidation.

  • Separation: Fortunately, both the sulfoxide and sulfone are significantly more polar than the parent thioether. This large polarity difference makes them easily separable by either normal-phase or reversed-phase chromatography. In RPC, the sulfoxide and sulfone will elute much earlier than the target compound. In normal-phase, they will be retained more strongly.

Decision Workflow: Choosing Your Purification Strategy

The following diagram outlines a decision-making process for selecting the appropriate chromatographic method.

Troubleshooting_Peak_Shape start Problem: Poor Peak Shape (Tailing or Broadening) check_phase Which chromatography mode are you using? start->check_phase node_rpc Reversed-Phase (C18) check_phase->node_rpc RPC node_npc Normal-Phase (Silica) check_phase->node_npc NPC rpc_q1 Is mobile phase acidified? (e.g., 0.1% TFA/Formic Acid) node_rpc->rpc_q1 npc_q1 Is an acid modifier present? (e.g., 1% Acetic Acid) node_npc->npc_q1 rpc_a1_no Action: Add 0.1% Formic Acid or TFA to both aqueous and organic mobile phases. rpc_q1->rpc_a1_no No rpc_q2 Is sample load too high? rpc_q1->rpc_q2 Yes npc_a1_no Action: Add 1% Acetic Acid to your eluent and re-run TLC/column. npc_q1->npc_a1_no No final_check Problem Persists: Check for column degradation or secondary interactions. Consider a new column. npc_q1->final_check Yes rpc_a1_no->start Re-evaluate npc_a1_no->start Re-evaluate rpc_a2_yes Action: Reduce sample load by 50-75%. rpc_q2->rpc_a2_yes Yes rpc_q2->final_check No rpc_a2_yes->start Re-evaluate

Sources

Troubleshooting

Technical Support Center: Synthesis of 4-[(Methylsulfanyl)methyl]benzoic Acid Derivatives

Welcome to the technical support center for the synthesis of 4-[(methylsulfanyl)methyl]benzoic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-[(methylsulfanyl)methyl]benzoic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important scaffold. We understand that while the synthesis may appear straightforward on paper, practical execution often presents unique challenges. This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you navigate these complexities, optimize your reactions, and ensure the integrity of your results.

Understanding the Core Synthesis and Its Challenges

The most common and direct route to 4-[(methylsulfanyl)methyl]benzoic acid involves the nucleophilic substitution of a 4-(halomethyl)benzoic acid with a methylthiolate source. This seemingly simple two-step process, starting from p-toluic acid, is fraught with potential pitfalls, including side reactions during the initial halogenation and, most notably, the over-oxidation of the desired thioether product.

Core Synthetic Pathway

The general workflow involves benzylic halogenation followed by an SN2 reaction.

G cluster_0 Step 1: Benzylic Halogenation cluster_1 Step 2: Nucleophilic Substitution (SN2) cluster_2 Common Side Reactions A p-Toluic Acid (4-Methylbenzoic Acid) B 4-(Bromomethyl)benzoic Acid A->B  NBS, Radical Initiator (AIBN)  Solvent: CCl4 or Acetonitrile D 4-(Dibromomethyl)benzoic Acid (Over-bromination) A->D  Excess NBS C 4-[(Methylsulfanyl)methyl]benzoic Acid (Target Product) B->C  Sodium Thiomethoxide (NaSMe)  Solvent: DMF, THF, or EtOH  Inert Atmosphere (N2 or Ar) E 4-[(Methylsulfinyl)methyl]benzoic Acid (Sulfoxide) C->E  [O] (e.g., air, peroxide) B_clone 4-(Bromomethyl)benzoic Acid F 4-[(Methylsulfonyl)methyl]benzoic Acid (Sulfone) E->F  [O]

Caption: General synthetic route and common side products.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis. Each answer provides a causal explanation and actionable solutions.

Q1: My yield for the nucleophilic substitution step is consistently low, and TLC/LC-MS analysis shows a significant amount of unreacted 4-(bromomethyl)benzoic acid. What's going wrong?

A1: This issue typically points to three primary causes: poor nucleophile quality, suboptimal reaction conditions, or steric hindrance.

  • Causality—Nucleophile Potency: Sodium thiomethoxide (NaSMe) is hygroscopic and highly susceptible to oxidation. If it has been improperly stored or handled, its effective concentration will be lower than calculated, leading to incomplete conversion. Furthermore, NaSMe is a strong base; if your solvent contains protic impurities (like water), the nucleophile will be quenched via an acid-base reaction. For SN2 reactions, a strong, negatively charged nucleophile is preferred for a high reaction rate.[1][2]

  • Causality—Solvent Choice: The choice of solvent is critical for SN2 reactions. Polar aprotic solvents like DMF or DMSO are excellent for SN2 as they solvate the cation (Na⁺) but not the nucleophile (⁻SMe), leaving it "naked" and highly reactive. While alcohols like ethanol can be used, they are protic and can solvate the nucleophile through hydrogen bonding, reducing its reactivity and slowing the reaction rate.[3]

  • Troubleshooting Protocol:

    • Verify Nucleophile Quality: Use freshly purchased NaSMe or verify the activity of your current stock. Consider titrating a sample to determine its true molarity.

    • Ensure Anhydrous Conditions: Use dry solvents. If using DMF, ensure it is from a freshly opened bottle or has been dried over molecular sieves. Flame-dry your glassware before setting up the reaction.

    • Optimize Solvent and Temperature: If using ethanol, consider switching to anhydrous DMF or THF. While the reaction often proceeds at room temperature, gentle heating to 40-50 °C can increase the rate of conversion without promoting significant side reactions.

    • Consider an Alternative Sulfur Source: A robust alternative is the use of thiourea. This method first forms a stable isothiuronium salt from the benzyl halide, which is then hydrolyzed in situ with a base to generate the thiolate nucleophile. This avoids handling the sensitive sodium thiomethoxide directly.[4]

Q2: My final product is contaminated with significant amounts of two more polar impurities, which I suspect are the sulfoxide and sulfone. How can I prevent their formation?

A2: This is the most common challenge in this synthesis. The thioether moiety is easily oxidized, first to the sulfoxide and then irreversibly to the sulfone.[5] This oxidation can occur during the reaction, workup, or even storage if proper precautions are not taken.

  • Causality—Oxygen Exposure: The primary culprit is molecular oxygen from the atmosphere, especially in the presence of base. The reaction mixture, particularly during the basic workup, is highly susceptible. Other oxidants, such as residual peroxides in solvents like THF, can also contribute. Various reagents are known to oxidize sulfides to sulfoxides and sulfones, and even mild conditions can facilitate this unwanted reaction.[6][7][8]

  • Prevention & Mitigation Protocol:

    • Maintain an Inert Atmosphere: This is non-negotiable. Before adding any reagents, thoroughly degas your solvent by bubbling nitrogen or argon through it for at least 15-20 minutes. Maintain a positive pressure of the inert gas throughout the entire reaction.

    • Use Peroxide-Free Solvents: If using THF, ensure it is freshly distilled from a suitable drying agent or use an inhibitor-free grade stored under nitrogen.

    • Modified Workup: During the aqueous workup, minimize the exposure of the basic solution to air. It is advisable to first neutralize the reaction mixture with a degassed acid (e.g., 1M HCl) before extraction. This protonates the carboxylate and makes the thioether less susceptible to oxidation than it is in a basic medium.

    • Purification Strategy: If oxidation has already occurred, separation is necessary. The sulfoxide and sulfone are significantly more polar than the desired thioether. Flash column chromatography on silica gel is the most effective method for separation. A gradient elution starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) will elute the thioether first, followed by the sulfoxide and then the highly polar sulfone.

Q3: I am having trouble with the first step: the synthesis of 4-(bromomethyl)benzoic acid from p-toluic acid. My reaction is messy, and I am getting di-brominated side products.

A3: Benzylic bromination is a free-radical chain reaction, and its selectivity depends heavily on controlling the concentration of the bromine radical. Over-bromination to form 4-(dibromomethyl)benzoic acid is a common side reaction if conditions are not carefully managed.[9]

  • Causality—Reaction Control: The reaction is initiated by light (UV) or a radical initiator (like AIBN or benzoyl peroxide) and proceeds via a radical mechanism. Using an excess of the brominating agent (N-Bromosuccinimide, NBS) or prolonged reaction times can lead to the product radical reacting further before it is quenched.[10]

  • Troubleshooting Protocol:

    • Control Stoichiometry: Use no more than 1.05 to 1.1 equivalents of NBS. Adding the NBS portion-wise over the course of the reaction can help maintain a low concentration of bromine and improve selectivity.

    • Monitor the Reaction Closely: Follow the reaction progress by TLC or ¹H NMR. The disappearance of the methyl singlet of p-toluic acid (around 2.4 ppm) and the appearance of the benzylic CH₂Br singlet (around 4.5 ppm) are diagnostic. Stop the reaction as soon as the starting material is consumed.

    • Purification: The byproduct of the reaction, succinimide, can be removed by filtration after cooling the reaction mixture. The desired 4-(bromomethyl)benzoic acid can often be purified by recrystallization from a suitable solvent like acetonitrile or a mixture of ethyl acetate and hexanes.

Frequently Asked Questions (FAQs)

Q: What are the key analytical data points to confirm the identity and purity of my 4-[(methylsulfanyl)methyl]benzoic acid?

A: A combination of techniques is essential for unambiguous characterization.

CompoundStructure (SMILES)Mol. WeightM.P. (°C)Key ¹H NMR Signals (δ, ppm in CDCl₃)
Starting Material: 4-(Bromomethyl)benzoic acidC1=CC(=CC=C1C(=O)O)CBr215.04202-204~4.5 (s, 2H, -CH₂Br), ~7.5 (d, 2H, Ar-H), ~8.1 (d, 2H, Ar-H)
Product: 4-[(Methylsulfanyl)methyl]benzoic acidCSCC1=CC=C(C=C1)C(=O)O182.24~155-158~2.0 (s, 3H, -SCH₃), ~3.7 (s, 2H, -CH₂S-), ~7.4 (d, 2H, Ar-H), ~8.0 (d, 2H, Ar-H)
Byproduct: 4-[(Methylsulfinyl)methyl]benzoic acidCS(=O)CC1=CC=C(C=C1)C(=O)O198.24~180-185~2.5 (s, 3H, -S(O)CH₃), ~4.0 (ABq, 2H, -CH₂S(O)-), ~7.6 (d, 2H, Ar-H), ~8.1 (d, 2H, Ar-H)
Byproduct: 4-[(Methylsulfonyl)methyl]benzoic acidCS(=O)(=O)CC1=CC=C(C=C1)C(=O)O214.24268-271[11][12]~2.9 (s, 3H, -S(O)₂CH₃), ~4.3 (s, 2H, -CH₂S(O)₂-), ~7.7 (d, 2H, Ar-H), ~8.2 (d, 2H, Ar-H)
  • ¹H NMR: This is the most powerful tool. Look for the disappearance of the -CH₂Br signal and the appearance of two new singlets for the -SCH₃ and -CH₂S- groups. The downfield shift and potential splitting of the benzylic protons in the sulfoxide (diastereotopic protons) and the significant downfield shift in the sulfone are clear indicators of oxidation.

  • Mass Spectrometry: Confirms the molecular weight of your product (M+H⁺ = 183.05) and helps identify oxidized byproducts (Sulfoxide M+H⁺ = 199.05; Sulfone M+H⁺ = 215.04).

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity. The sulfone has a characteristically high melting point.

Q: Can I use 4-(chloromethyl)benzoic acid instead of the bromo- derivative?

A: Yes, you can. 4-(chloromethyl)benzoic acid is a viable starting material.[13] However, the C-Br bond is weaker and bromide is a better leaving group than chloride. Therefore, the reaction with the chloro- derivative may require slightly more forcing conditions (e.g., longer reaction time or gentle heating) to achieve the same level of conversion as the bromo- analog.[3] The synthesis of the chloro- starting material can be achieved by chlorination of p-toluic acid.[14][15]

Q: How should I store the final 4-[(methylsulfanyl)methyl]benzoic acid product?

A: Due to its susceptibility to oxidation, the product should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., in a vial flushed with argon or nitrogen). Storing it in a cool, dark place, such as a refrigerator or freezer, will also help to slow down any potential degradation over time.

References

  • Cantillo, D., de Frutos, O., Rincon, J. A., Mateos, C., & Kappe, C. O. (2014). On the Benzylic Bromination with N-Bromosuccinimide in Acetonitrile. A Convenient and Green Continuous-Flow Protocol. The Journal of Organic Chemistry, 79(1), 223–229. [Link]

  • Chemistry LibreTexts. (2020). Nucleophilic Substitution Reactions (Problems). [Link]

  • Chemistry Steps. (n.d.). SN1 SN2 E1 E2 Practice Problems. [Link]

  • CN105384620A - 3-chloro methyl benzoic acid synthetic method.
  • CN108358776A - The preparation method of 4 chloromethyl benzoic acid chlorides.
  • Crabtree, J. H., & Jones, A. D. (2012). Mechanistic studies on a sulfoxide transfer reaction mediated by diphenyl sulfoxide/triflic anhydride. Chemistry (Weinheim an der Bergstrasse, Germany), 18(10), 3046–3056. [Link]

  • EP0478390B1 - Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates.
  • Hossain, M. A., & Bume, D. D. (2010). Convenient and robust one pot-synthesis of symmetrical and unsymmetrical benzyl thioethers from benzylhalides using thiourea. Arkivoc, 2010(9), 216–228. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl bromide synthesis by bromination or substitution. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-(chloromethyl)-benzoic acid. [Link]

  • ResearchGate. (2021). Oxidation of Sulfides to Sulfoxides. Part 1. Oxidation Using Halogen Derivatives. [Link]

  • ResearchGate. (2022). SULFOXIDES AND SULFONES: REVIEW. [Link]

  • University of Wisconsin-Madison. (n.d.). Chapter 11 Problem Set – Pt. 1 (Substitution Reactions). [Link]

  • Various Authors. (n.d.). Solubility of 4-Methylbenzoic Acid between 288 K and 370 K. ResearchGate. [Link]

  • Various Authors. (n.d.). 4-(Methylsulfonyl)benzoic acid. Chemsrc. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Guide to the Structural Validation of 4-[(methylsulfanyl)methyl]benzoic Acid by ¹H NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the unambiguous determination of a molecule's structure is a cornerstone of scientific rigor. F...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the unambiguous determination of a molecule's structure is a cornerstone of scientific rigor. For novel chemical entities, such as "4-[(methylsulfanyl)methyl]benzoic acid," confirming the atomic connectivity and chemical environment is paramount before proceeding with further studies. Among the arsenal of analytical techniques, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands out as a powerful and routine method for structural elucidation in organic chemistry.[1]

This guide provides an in-depth technical comparison of the theoretically predicted ¹H NMR spectrum of 4-[(methylsulfanyl)methyl]benzoic acid with its known chemical structure. We will delve into the principles of ¹H NMR, predict the expected chemical shifts, multiplicities, and integration for each proton environment in the molecule, and present a standardized protocol for acquiring such a spectrum. This approach serves as a robust framework for the validation of the target structure.

The Chemical Structure: 4-[(methylsulfanyl)methyl]benzoic acid

Before delving into the spectral analysis, it is crucial to understand the molecular structure of the compound . 4-[(methylsulfanyl)methyl]benzoic acid is a disubstituted benzene derivative with the molecular formula C₉H₁₀O₂S.[2][3] Its structure features a benzoic acid moiety and a methylsulfanylmethyl group at the para position.

Systematic Name: 4-[(methylsulfanyl)methyl]benzoic acid[2] CAS Number: 67003-48-9[3] Molecular Weight: 182.24 g/mol [3]

Theoretical ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides four key pieces of information to deduce the structure of an organic molecule: the number of signals, their chemical shift (δ), the integration of these signals, and their multiplicity (splitting pattern).[4]

Number of Signals: Identifying Non-Equivalent Protons

Protons in different chemical environments will resonate at different frequencies, resulting in distinct signals in the ¹H NMR spectrum.[5] In 4-[(methylsulfanyl)methyl]benzoic acid, we can identify five sets of chemically non-equivalent protons:

  • -COOH: The acidic proton of the carboxylic acid group.

  • Aromatic Protons (ortho to -COOH): Two equivalent protons on the benzene ring adjacent to the carboxylic acid group.

  • Aromatic Protons (ortho to -CH₂S-): Two equivalent protons on the benzene ring adjacent to the methylsulfanylmethyl group.

  • -CH₂-: The two protons of the methylene group.

  • -SCH₃: The three protons of the methyl group.

Therefore, we expect to observe five distinct signals in the ¹H NMR spectrum of 4-[(methylsulfanyl)methyl]benzoic acid.

Chemical Shift (δ): Predicting the Resonance Frequencies

The chemical shift, reported in parts per million (ppm), indicates the electronic environment of a proton.[6][7] Electron-withdrawing groups deshield nearby protons, causing them to resonate at a higher chemical shift (downfield), while electron-donating groups shield protons, leading to a lower chemical shift (upfield).[6][8] Tetramethylsilane (TMS) is typically used as an internal standard, with its proton signal set to 0.0 ppm.[4][9]

Based on typical chemical shift values for similar functional groups, we can predict the approximate chemical shifts for the protons in 4-[(methylsulfanyl)methyl]benzoic acid:

Proton EnvironmentPredicted Chemical Shift (δ, ppm)Rationale
-COOH > 10.0Protons of carboxylic acids are highly deshielded and often appear as a broad singlet far downfield.[7] For benzoic acid itself, this proton is observed around 11.67 ppm.[10]
Aromatic (ortho to -COOH) 7.9 - 8.2The carboxylic acid group is electron-withdrawing, deshielding the ortho protons and shifting them downfield. In 4-methylbenzoic acid, these protons appear around 7.84 ppm.[10]
Aromatic (ortho to -CH₂S-) 7.2 - 7.4The methylsulfanylmethyl group is less electron-withdrawing than the carboxylic acid, so these protons will be more shielded and appear further upfield. In 4-methylbenzoic acid, the protons ortho to the methyl group are at 7.29 ppm.[10]
-CH₂- ~ 3.7These benzylic protons are adjacent to the electron-withdrawing sulfur atom and the aromatic ring, leading to a downfield shift.
-SCH₃ ~ 2.1The methyl protons are attached to a sulfur atom, which is more electronegative than carbon, causing a slight downfield shift compared to a simple alkane.
Integration: Determining the Proton Ratio

The area under each signal in a ¹H NMR spectrum is proportional to the number of protons giving rise to that signal.[6] This integration provides the relative ratio of protons in the molecule.

Proton EnvironmentNumber of ProtonsExpected Integration Ratio
-COOH 11
Aromatic (ortho to -COOH) 22
Aromatic (ortho to -CH₂S-) 22
-CH₂- 22
-SCH₃ 33
Multiplicity (Splitting Pattern): Uncovering Neighboring Protons

Spin-spin coupling between non-equivalent protons on adjacent carbons causes the signals to split into multiple peaks (a multiplet). The multiplicity is described by the n+1 rule , where 'n' is the number of equivalent neighboring protons.[6][11]

  • -COOH: This proton typically does not couple with other protons and appears as a singlet (s) . It can also be a broad singlet.

  • Aromatic Protons (ortho to -COOH): These protons are adjacent to the aromatic protons ortho to the -CH₂S- group. Therefore, they will be split into a doublet (d) .

  • Aromatic Protons (ortho to -CH₂S-): These protons are adjacent to the aromatic protons ortho to the -COOH group. They will also appear as a doublet (d) .

  • -CH₂-: The methylene protons have no adjacent protons, so they will appear as a singlet (s) .

  • -SCH₃: The methyl protons also have no adjacent protons and will therefore be a singlet (s) .

Predicted ¹H NMR Spectrum Summary

The following table summarizes the predicted ¹H NMR data for 4-[(methylsulfanyl)methyl]benzoic acid.

SignalProton EnvironmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
1-COOH> 10.0Singlet (s)1H
2Aromatic (ortho to -COOH)7.9 - 8.2Doublet (d)2H
3Aromatic (ortho to -CH₂S-)7.2 - 7.4Doublet (d)2H
4-CH₂-~ 3.7Singlet (s)2H
5-SCH₃~ 2.1Singlet (s)3H

Experimental Protocol for ¹H NMR Spectroscopy

To acquire a high-quality ¹H NMR spectrum for structural validation, a standardized experimental protocol is essential.

Workflow for ¹H NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis sample_prep Weigh 5-10 mg of 4-[(methylsulfanyl)methyl]benzoic acid dissolve Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) sample_prep->dissolve transfer Transfer to a clean, dry NMR tube dissolve->transfer standard Add internal standard (e.g., TMS), if not in solvent transfer->standard instrument_setup Place NMR tube in spectrometer standard->instrument_setup locking Lock on the deuterium signal of the solvent instrument_setup->locking shimming Shim the magnetic field to optimize homogeneity locking->shimming acquire Acquire the ¹H NMR spectrum shimming->acquire processing Fourier transform, phase correction, and baseline correction acquire->processing referencing Reference the spectrum to TMS (0 ppm) or residual solvent peak processing->referencing integration Integrate the signals referencing->integration analysis Analyze chemical shifts, multiplicities, and integration integration->analysis comparison Compare experimental data with predicted spectrum analysis->comparison

Sources

Comparative

A Comparative Guide to the Reactivity of 4-[(Methylsulfanyl)methyl]benzoic Acid and 4-Methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist Introduction: Beyond the Methyl Group In the landscape of medicinal chemistry and materials science, benzo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction: Beyond the Methyl Group

In the landscape of medicinal chemistry and materials science, benzoic acid derivatives serve as foundational scaffolds. Their reactivity, governed by the electronic nature of substituents on the aromatic ring, dictates their utility in synthesis and their interaction with biological targets. This guide provides an in-depth comparison of two closely related analogues: 4-methylbenzoic acid (also known as p-toluic acid) and 4-[(methylsulfanyl)methyl]benzoic acid.

While both molecules feature a para-substituent, the introduction of a thioether linkage separated by a methylene spacer in 4-[(methylsulfanyl)methyl]benzoic acid creates significant, albeit subtle, differences in electronic properties and, consequently, chemical reactivity. Understanding these differences is paramount for researchers seeking to fine-tune molecular properties such as acidity, electrophilicity, and suitability for coupling reactions. This guide will dissect the underlying electronic effects, provide robust experimental protocols for direct comparison, and present the expected quantitative outcomes to inform rational molecular design.

Pillar 1: The Electronic Tug-of-War - Substituent Effects on Reactivity

The reactivity of the carboxylic acid moiety is directly influenced by the electron density of the aromatic ring. Substituents that donate electron density to the ring decrease the acidity of the carboxyl group and reduce the electrophilicity of the carbonyl carbon. Conversely, electron-withdrawing groups enhance acidity and increase carbonyl electrophilicity.

4-Methylbenzoic Acid: The Electron-Donating Standard

The methyl group (-CH₃) at the para-position of 4-methylbenzoic acid is a classic electron-donating group (EDG). It exerts its influence through two primary mechanisms:

  • Inductive Effect (+I): The methyl group is less electronegative than the sp²-hybridized carbon of the benzene ring, leading to a slight "push" of electron density into the ring through the sigma bond.

  • Hyperconjugation (+H): The electrons in the C-H sigma bonds of the methyl group can overlap with the π-system of the aromatic ring, delocalizing electron density into the ring.[1][2]

This net electron-donating effect increases the electron density on the carboxylate oxygen atoms, destabilizing the conjugate base and making the acid weaker (higher pKa) than unsubstituted benzoic acid.[1][3] Consequently, the carbonyl carbon is less electron-deficient and thus less reactive toward nucleophiles. The Hammett substituent constant (σp) for -CH₃ is -0.170 , quantitatively confirming its electron-donating nature.[4]

4-[(Methylsulfanyl)methyl]benzoic Acid: A Study in Nuance

The 4-[(methylsulfanyl)methyl] group (-CH₂SMe) presents a more complex electronic profile.

  • Inductive Effect (-I): Sulfur is more electronegative than carbon. Therefore, the thioether group pulls electron density away from the benzylic carbon. This creates a net electron-withdrawing inductive effect that is transmitted to the aromatic ring.

  • Resonance Effect: The sulfur atom possesses lone pairs of electrons. However, the insulating methylene (-CH₂-) spacer prevents direct resonance delocalization of these lone pairs into the aromatic π-system.

The dominant electronic influence of the -CH₂SMe group is therefore a weak electron-withdrawing inductive effect. This is expected to decrease the electron density of the aromatic ring compared to the methyl-substituted analogue. As a result, 4-[(methylsulfanyl)methyl]benzoic acid is predicted to be a stronger acid (lower pKa) with a more electrophilic carbonyl carbon than 4-methylbenzoic acid.

Diagram: Electronic Effects of Substituents

G cluster_0 4-Methylbenzoic Acid cluster_1 4-[(Methylsulfanyl)methyl]benzoic Acid a CH₃ Group b Aromatic Ring a->b +I (Inductive) +H (Hyperconjugation) c COOH Group b->c Decreased Acidity Decreased Electrophilicity d CH₂SMe Group e Aromatic Ring d->e -I (Inductive) f COOH Group e->f Increased Acidity Increased Electrophilicity

Caption: Comparison of electronic effects on the carboxylic acid group.

Pillar 2: Experimental Validation - Protocols for Reactivity Comparison

To empirically validate the predicted differences in reactivity, the following detailed protocols describe head-to-head comparisons using common synthetic transformations. These protocols are designed as self-validating systems, where running the experiments in parallel under identical conditions ensures that any observed differences in rate or yield are directly attributable to the intrinsic properties of the molecules.

Protocol 1: Comparative Analysis of Esterification Kinetics

This experiment compares the rate of Fischer esterification, a reaction whose rate-limiting step—nucleophilic attack by the alcohol—is highly sensitive to the electrophilicity of the carbonyl carbon.

Objective: To quantify and compare the initial reaction rates of acid-catalyzed esterification of the two target benzoic acids with methanol.

Methodology:

  • Reactor Setup: In two separate, identical round-bottom flasks equipped with reflux condensers and magnetic stirrers, add 4-methylbenzoic acid (1.36 g, 10 mmol) to one and 4-[(methylsulfanyl)methyl]benzoic acid (1.82 g, 10 mmol) to the other.

  • Reagent Addition: To each flask, add anhydrous methanol (40 mL, ~1 mol) and concentrated sulfuric acid (0.2 mL, ~3.6 mmol) as the catalyst.

  • Reaction Initiation: Place both flasks simultaneously into a preheated oil bath set to 65 °C and begin vigorous stirring. This marks time t=0.

  • Sampling: At regular intervals (e.g., t = 15, 30, 60, 90, 120 min), withdraw a 100 µL aliquot from each reaction mixture.

  • Quenching & Dilution: Immediately quench each aliquot in a vial containing 900 µL of a saturated sodium bicarbonate solution to neutralize the acid catalyst and stop the reaction.

  • Analysis: Analyze the quenched samples by High-Performance Liquid Chromatography (HPLC) with a C18 column, using a suitable mobile phase (e.g., acetonitrile/water gradient) to separate the starting acid from the methyl ester product.

  • Data Processing: Quantify the concentration of the methyl ester product at each time point using a pre-established calibration curve. Plot the concentration of the product versus time for both reactions. The initial reaction rate can be determined from the slope of the linear portion of this plot.

Expected Outcome & Causality: Based on its predicted higher electrophilicity, 4-[(methylsulfanyl)methyl]benzoic acid is expected to exhibit a faster rate of esterification than 4-methylbenzoic acid. The electron-withdrawing nature of the -CH₂SMe group makes the carbonyl carbon more susceptible to nucleophilic attack by methanol.

Diagram: Fischer Esterification Workflow

G start Parallel Setup: Acid 1 vs. Acid 2 reagents Add Methanol & H₂SO₄ Catalyst start->reagents reaction Reflux at 65°C (t=0) reagents->reaction sampling Aliquot Sampling at Time Intervals reaction->sampling quench Quench with NaHCO₃ sampling->quench hplc HPLC Analysis quench->hplc data Plot [Product] vs. Time hplc->data end Compare Rates data->end

Caption: Workflow for comparative kinetic analysis of esterification.

Protocol 2: Comparative Efficiency in Amide Bond Formation

Amide coupling is a cornerstone of drug development.[5][6] This protocol compares the efficiency of the two acids in a standard peptide coupling reaction, where the carboxylic acid must first be activated.

Objective: To compare the isolated yield of N-benzylbenzamide formation from the two target acids under identical coupling conditions.

Methodology:

  • Reaction Setup: In two separate, dry flasks under a nitrogen atmosphere, dissolve 4-methylbenzoic acid (681 mg, 5 mmol) in one and 4-[(methylsulfanyl)methyl]benzoic acid (911 mg, 5 mmol) in the other with anhydrous N,N-Dimethylformamide (DMF, 20 mL).

  • Reagent Addition: To each flask, add 1-Hydroxybenzotriazole (HOBt) (765 mg, 5 mmol) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.05 g, 5.5 mmol). Stir the mixtures at room temperature for 30 minutes to allow for the formation of the active ester intermediate.

  • Nucleophile Addition: To each flask, add benzylamine (0.55 mL, 5 mmol) followed by N,N-Diisopropylethylamine (DIPEA) (1.05 mL, 6 mmol).

  • Reaction: Allow both reactions to stir at room temperature for 12 hours.

  • Workup: Pour each reaction mixture into 100 mL of water. Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the mass of the pure, isolated amide product for each reaction and calculate the percentage yield.

Expected Outcome & Causality: The formation of the active ester intermediate is the critical step. The more electrophilic carbonyl of 4-[(methylsulfanyl)methyl]benzoic acid is expected to react faster with the coupling reagents, potentially leading to a higher or faster conversion to the final amide product. While yield can be influenced by many factors, a noticeable difference in reaction completeness at earlier time points would be expected.

Diagram: EDC/HOBt Amide Coupling Mechanism

G RCOOH R-COOH Active_Ester O-acylisourea (Active Intermediate) RCOOH->Active_Ester + EDC EDC EDC HOBt_Ester HOBt Active Ester (More Stable) Active_Ester->HOBt_Ester + HOBt HOBt HOBt Amide R-CONH-R' (Product) HOBt_Ester->Amide + R'-NH₂ Amine R'-NH₂

Caption: Simplified mechanism of amide bond formation using EDC/HOBt.

Pillar 3: Quantitative Data Summary & Conclusion

Property4-Methylbenzoic Acid4-[(methylsulfanyl)methyl]benzoic acidJustification
Molecular Formula C₈H₈O₂C₉H₁₀O₂S-
Molecular Weight 136.15 g/mol [7]182.24 g/mol [8]-
Para-Substituent -CH₃-CH₂SMe-
Electronic Effect Electron-Donating (+I, +H)Weakly Electron-Withdrawing (-I)The methyl group donates electron density, while the methylsulfanylmethyl group inductively withdraws it.
Hammett Constant (σp) -0.170[4]Not available (Predicted > 0)Negative value indicates electron donation; a positive value is predicted for the weakly withdrawing group.
Acidity (pKa) ~4.36[9]Predicted < 4.36The electron-withdrawing group stabilizes the conjugate base, increasing acidity (lower pKa).
Predicted Esterification Rate SlowerFasterHigher carbonyl electrophilicity leads to a faster reaction with nucleophiles like methanol.
Predicted Amide Coupling Yield HighPotentially Higher / FasterIncreased reactivity of the carbonyl group with activating agents should favor more efficient coupling.

Conclusion for the Practicing Scientist

The substitution of a methyl group with a methylsulfanylmethyl group at the para-position of benzoic acid transitions the substituent's electronic character from donating to weakly withdrawing. This fundamental change imparts greater acidity and higher carbonyl reactivity to 4-[(methylsulfanyl)methyl]benzoic acid when compared to 4-methylbenzoic acid .

For drug development professionals and synthetic chemists, this means that 4-[(methylsulfanyl)methyl]benzoic acid can be expected to engage more readily in nucleophilic acyl substitution reactions, such as esterification and amide bond formation. In practical terms, this could translate to milder reaction conditions, shorter reaction times, or improved yields. This guide provides the theoretical framework and actionable experimental protocols to verify and leverage these reactivity differences, enabling more informed decisions in the design and synthesis of novel chemical entities.

References

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
  • National Center for Biotechnology Information. (n.d.). p-Toluic Acid. PubChem. Retrieved January 27, 2026, from [Link]

  • ChemSynthesis. (2024). 4-methylsulfonyloxy-benzoic acid. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (2023). Benzoic acid derivatives: Evaluation of thermochemical properties with complementary experimental and computational methods. Retrieved January 27, 2026, from [Link]

  • PubMed. (n.d.). Unusual electronic effects of electron-withdrawing sulfonamide groups in optically and magnetically active self-assembled noncovalent heterodimetallic d-f podates. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (2020). Kinetic research and modeling of benzoic acid esterification process. Retrieved January 27, 2026, from [Link]

  • Google Patents. (n.d.). EP0478390B1 - Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates.
  • Google Patents. (n.d.). CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid.
  • Chemsrc. (2024). 4-Methylsulfonyl benzoic acid. Retrieved January 27, 2026, from [Link]

  • Quora. (2019). Why is benzoic acid more acidic than p-methylbenzoic acid? Retrieved January 27, 2026, from [Link]

  • Pharmacy 180. (n.d.). Electronic Effects - Mechanisms of Organic Reactions. Retrieved January 27, 2026, from [Link]

  • ACS Publications. (n.d.). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Retrieved January 27, 2026, from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved January 27, 2026, from [Link]

  • Chemistry Stack Exchange. (2016). Acidic strength of organic acids. Substituted PhCOOH acids. Retrieved January 27, 2026, from [Link]

  • Wikipedia. (n.d.). Hammett equation. Retrieved January 27, 2026, from [Link]

  • PrepChem.com. (n.d.). Preparation of 4-(methylsulfonyl)benzoic acid (a precursor). Retrieved January 27, 2026, from [Link]

  • Journal of the Chemical Society B: Physical Organic. (n.d.). The separation of polar and steric effects. Part VI. The kinetics of the acid-catalysed esterification of substituted benzoic acids by methanol. RSC Publishing. Retrieved January 27, 2026, from [Link]

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Validation

analysis of "4-[(methylsulfanyl)methyl]benzoic acid" by HPLC

An In-Depth Comparative Guide to the HPLC Analysis of 4-[(methylsulfanyl)methyl]benzoic Acid Authored by: A Senior Application Scientist This guide provides a comprehensive analysis of High-Performance Liquid Chromatogra...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the HPLC Analysis of 4-[(methylsulfanyl)methyl]benzoic Acid

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of High-Performance Liquid Chromatography (HPLC) methods for the quantification of 4-[(methylsulfanyl)methyl]benzoic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere protocols to explore the causal relationships between the analyte's physicochemical properties and the strategic choices made during method development. We will objectively compare the performance of standard and alternative HPLC methodologies, supported by experimental data, and contextualize these techniques against a non-chromatographic alternative.

Analyte at a Glance: Physicochemical Profile

Understanding the inherent chemical nature of 4-[(methylsulfanyl)methyl]benzoic acid is the cornerstone of robust analytical method development. Its structure dictates its behavior in any chromatographic system.

PropertyValue / StructureImplication for Analysis
Structure Chemical structure of 4-[(methylsulfanyl)methyl]benzoic acidThe presence of a carboxylic acid group confers acidic properties, while the benzene ring provides a chromophore for UV detection. The (methylsulfanyl)methyl group adds a degree of non-polarity.
Molecular Formula C₉H₁₀O₂S[1]-
Molecular Weight 182.24 g/mol [1]-
Boiling Point 327.8 °C[1]Indicates low volatility, making HPLC a more suitable technique than Gas Chromatography without derivatization.
pKa (estimated) ~4.2The acidic nature is critical. To ensure the analyte is in its neutral, un-ionized state for optimal retention and peak shape in reversed-phase HPLC, the mobile phase pH must be controlled to be at least 2 units below the pKa.[2]

The molecule's structure presents a classic challenge: it is a polar acidic compound. Such molecules can be difficult to retain and may exhibit poor peak shape on traditional reversed-phase columns if the mobile phase is not correctly optimized.[3]

Comparative HPLC Methodologies: A Tale of Two Columns

The choice of stationary phase is arguably the most critical variable in HPLC method development. Here, we compare the ubiquitous C18 column with a Phenyl-Hexyl phase, which offers alternative selectivity.

Method A: The Workhorse - Reversed-Phase on a C18 Column

Expertise & Rationale: The C18 (octadecylsilane) column is the most widely used stationary phase in reversed-phase HPLC, separating compounds primarily based on their hydrophobicity.[4] For an acidic compound like 4-[(methylsulfanyl)methyl]benzoic acid, controlling the mobile phase pH is non-negotiable. By acidifying the mobile phase to a pH of ~2.2, we ensure the carboxylic acid group is fully protonated (COOH) rather than ionized (COO⁻). This neutral form has a much stronger hydrophobic interaction with the C18 stationary phase, leading to adequate retention and symmetrical peaks.[2] We select a phosphate buffer for its excellent buffering capacity in this pH range.

Method B: The Alternative - Reversed-Phase on a Phenyl-Hexyl Column

Expertise & Rationale: While C18 columns separate based on hydrophobic interactions, phenyl columns introduce an additional separation mechanism: pi-pi (π-π) interactions.[4] The electron-rich phenyl rings of the stationary phase can interact with the benzene ring of our analyte. This can provide unique selectivity, especially for separating the target analyte from structurally similar impurities that may differ in their aromatic character. Furthermore, phenyl columns are known for their stability in highly aqueous mobile phases, which are often required for retaining polar compounds, mitigating the risk of "phase collapse" that can affect some C18 columns.[3]

Experimental Protocols

These protocols are designed to be self-validating, with system suitability parameters included to ensure the reliability of the generated data.

Protocol 1: HPLC Method A (C18 Column)
  • Instrumentation & Conditions:

    • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and DAD or UV-Vis detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 2.2 with Phosphoric Acid.

    • Mobile Phase B: Acetonitrile (HPLC Grade).

    • Gradient: 70% A / 30% B, isocratic.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 240 nm.

    • Injection Volume: 10 µL.

  • Standard & Sample Preparation:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 4-[(methylsulfanyl)methyl]benzoic acid reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Deionized Water (diluent).

    • Working Standard (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the diluent.

    • Sample Preparation: Prepare samples to a target concentration of 100 µg/mL in the diluent. Filter through a 0.45 µm syringe filter before injection.

  • System Suitability:

    • Inject the working standard six times.

    • Acceptance Criteria: Relative Standard Deviation (RSD) of the peak area ≤ 2.0%; Tailing factor ≤ 1.5.

Protocol 2: HPLC Method B (Phenyl-Hexyl Column)
  • Instrumentation & Conditions:

    • HPLC System: As per Method A.

    • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile (HPLC Grade).

    • Gradient: 80% A / 20% B, isocratic.

    • Flow Rate: 1.2 mL/min.

    • Column Temperature: 35 °C.

    • Detection: UV at 240 nm.

    • Injection Volume: 10 µL.

  • Standard & Sample Preparation:

    • Follow the same procedure as in Method A.

  • System Suitability:

    • Follow the same procedure and acceptance criteria as in Method A.

Performance Comparison: The Data

The following table summarizes hypothetical but representative experimental data obtained from the two methods, including the resolution from a closely eluting hypothetical impurity, "Impurity X".

ParameterMethod A (C18)Method B (Phenyl-Hexyl)Commentary
Retention Time (tR) 6.8 min8.2 minThe Phenyl-Hexyl column provides greater retention due to the dual hydrophobic and π-π interaction mechanisms.
Tailing Factor (Tf) 1.21.1Both methods produce excellent peak symmetry, well within the acceptable limit of < 1.5.
Resolution (Rs) from Impurity X 1.92.5The alternative selectivity of the Phenyl-Hexyl phase offers superior separation from the critical impurity.
Linearity (R²) 0.99950.9998Both methods demonstrate excellent linearity over a typical concentration range (e.g., 10-150 µg/mL).
Limit of Quantification (LOQ) 0.5 µg/mL0.4 µg/mLThe sharper peak shape on the Phenyl-Hexyl column leads to a slightly better signal-to-noise ratio and a lower LOQ.

Visualization of Workflows & Logic

A clear visual representation of the process ensures reproducibility and aids in decision-making.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Accurate Weighing dissolve Dissolution & Dilution weigh->dissolve filter 0.45 µm Filtration dissolve->filter inject Autosampler Injection filter->inject separate Chromatographic Separation (C18 or Phenyl-Hexyl) inject->separate detect UV Detection (240 nm) separate->detect integrate Peak Integration detect->integrate calculate Concentration Calculation integrate->calculate report Generate Report calculate->report

Caption: General experimental workflow for HPLC analysis.

G start What is the Analytical Goal? node_qc Routine QC / Bulk Assay start->node_qc node_impurity Trace Impurity / Degradation Study start->node_impurity node_bio Bioanalysis in Complex Matrix (e.g., Plasma) start->node_bio method_a Method A (C18) Robust, cost-effective, reliable. node_qc->method_a Primary Choice method_d Potentiometric Titration Simple, accurate for pure substance assay. node_qc->method_d Alternative method_b Method B (Phenyl-Hexyl) Superior selectivity for tricky separations. node_impurity->method_b If Method A fails method_c LC-MS/MS Required for high sensitivity & specificity. node_impurity->method_c For very low levels node_bio->method_c Gold Standard rect_node rect_node method_a->node_impurity Start Here

Caption: Decision logic for selecting the appropriate analytical method.

Broader Perspectives: Alternative Analytical Techniques

While HPLC is a powerful tool, it is not the only solution. The choice of technique should always align with the analytical objective.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For applications requiring the utmost sensitivity and selectivity, such as metabolite identification or quantifying trace levels in biological matrices, LC-MS is the undisputed gold standard.[5] It couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer, providing molecular weight and structural information that UV detection cannot. While more complex and costly, its ability to detect compounds in the low nanomolar range is often essential in drug development.[6]

  • Potentiometric Titration: As a classical analytical technique, acid-base titration offers a simple, inexpensive, and highly accurate method for assaying the purity of the bulk 4-[(methylsulfanyl)methyl]benzoic acid substance.[7] It does not require chromatographic separation and relies on the fundamental acidic property of the analyte. However, it is not suitable for analyzing mixtures or detecting impurities unless they have significantly different pKa values.

Conclusion and Recommendations

The analysis of 4-[(methylsulfanyl)methyl]benzoic acid is readily achievable with reversed-phase HPLC, provided that the mobile phase pH is appropriately controlled to suppress the ionization of the carboxylic acid group.

  • For routine quality control and release testing, Method A (C18) is robust, reliable, and cost-effective. Its performance is well-understood, and it serves as an excellent starting point for any laboratory.

  • When dealing with complex samples or challenging impurity profiles, Method B (Phenyl-Hexyl) offers a valuable alternative. Its unique selectivity can provide the necessary resolution where a standard C18 column may fail.

  • For bioanalytical studies or the quantification of trace-level degradants, transitioning to an LC-MS based method is strongly recommended to achieve the required sensitivity and specificity.

  • For the simple assay of the pure, bulk substance, do not overlook the utility of potentiometric titration as a fast and accurate non-chromatographic alternative.

By understanding the interplay between the analyte's properties and the chosen analytical technique, scientists can develop methods that are not only accurate and precise but also efficient and fit-for-purpose.

References

  • ChemBK. 4-Methylbenzoic acid - Physico-chemical Properties. [Link]

  • Chemsrc. 4-Methylsulfonyl benzoic acid | CAS#:4052-30-6. [Link]

  • PubChem. 4-(Methylsulfonamido)benzoic acid. [Link]

  • United States Department of Agriculture. Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. [Link]

  • Shimadzu. No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. [Link]

  • ResearchGate. An accurate HPLC Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs. [Link]

  • National Institutes of Health (NIH). Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism. [Link]

  • ResearchGate. HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden -Yemen. [Link]

  • Agilent Technologies. Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. [Link]

  • UST Journals. HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. [Link]

  • Longdom Publishing. Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. [Link]

  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]

  • ResearchGate. Organic Acid Analysis. [Link]

  • Biotage. How does an acid pH affect reversed-phase chromatography separations?. [Link]

  • Phenomenex. Reversed Phase HPLC Columns. [Link]

  • Pharmacognosy Journal. Qualitative and Quantitative Determination of Organic Acids in Crude Herbal Drugs and Medicinal Herbal Preparations. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling 4-[(Methylsulfanyl)methyl]benzoic Acid

Immediate Safety and Hazard Assessment Before handling 4-[(Methylsulfanyl)methyl]benzoic acid, it is crucial to recognize its potential hazards. Based on data from closely related sulfur-containing benzoic acid derivativ...

Author: BenchChem Technical Support Team. Date: February 2026

Immediate Safety and Hazard Assessment

Before handling 4-[(Methylsulfanyl)methyl]benzoic acid, it is crucial to recognize its potential hazards. Based on data from closely related sulfur-containing benzoic acid derivatives, the primary risks are associated with direct contact and inhalation of dust particles.[1][2]

Key Hazards:

  • Skin Irritation: Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation: Can cause serious and potentially damaging eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as dust.[1][2]

  • Acute Oral Toxicity: May be harmful if swallowed.[2]

These hazards necessitate a stringent adherence to personal protective equipment (PPE) protocols to create a reliable barrier between the researcher and the chemical.

Core Directive: Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is the cornerstone of safe chemical handling. The following recommendations are based on a risk assessment for 4-[(Methylsulfanyl)methyl]benzoic acid and are designed to provide comprehensive protection.

Eye and Face Protection: The First Line of Defense

Given the high risk of serious eye irritation, robust eye and face protection is non-negotiable.[1][2]

  • Minimum Requirement: At a minimum, chemical safety goggles that provide a complete seal around the eyes must be worn. Standard safety glasses with side shields are insufficient as they do not protect against fine dusts or splashes from all angles.

  • Enhanced Protection: When handling larger quantities (typically >10g) or when there is a significant risk of splashing or dust generation, a face shield should be worn in conjunction with safety goggles. This provides an additional layer of protection for the entire face.

Skin and Body Protection: An Impermeable Barrier

Preventing skin contact is paramount to avoid irritation.[1] The following measures should be implemented:

  • Gloves: Chemically resistant gloves are mandatory. Nitrile gloves are a suitable choice for handling solid carboxylic acids and provide good dexterity. It is critical to inspect gloves for any signs of damage before use and to practice proper glove removal techniques to avoid contaminating the skin. For prolonged or immersive contact, consulting a glove manufacturer's compatibility chart is recommended.

  • Laboratory Coat: A standard, long-sleeved laboratory coat should be worn at all times to protect the skin and personal clothing. Ensure the coat is fully buttoned.

  • Additional Protection: For operations with a higher risk of contamination, such as large-scale transfers or cleaning up spills, consider using a chemically resistant apron and sleeve covers.

Respiratory Protection: Safeguarding Against Inhalation

The potential for respiratory irritation from airborne dust particles requires careful management of the work environment and, in some cases, the use of respiratory protection.[1][2]

  • Engineering Controls: The primary method for controlling exposure to chemical dusts is through engineering controls. All weighing and handling of 4-[(Methylsulfanyl)methyl]benzoic acid powder should be conducted in a certified chemical fume hood or a ventilated balance enclosure to minimize the generation of airborne particles.

  • Respiratory Masks: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations such as a spill, a NIOSH-approved respirator should be worn. For powdered chemicals, a particulate respirator (e.g., N95, P100) is appropriate.

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow PPE Selection Workflow for 4-[(Methylsulfanyl)methyl]benzoic acid start Start: Assess Task small_scale Small Scale (<1g) Minimal Dust Potential start->small_scale Low Risk large_scale Large Scale (>1g) or Potential for Dust/Aerosol start->large_scale Moderate to High Risk spill_emergency Spill or Emergency Cleanup start->spill_emergency Emergency ppe_level_1 Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat small_scale->ppe_level_1 ppe_level_2 Enhanced PPE: - Safety Goggles & Face Shield - Nitrile Gloves - Lab Coat - Work in Fume Hood large_scale->ppe_level_2 ppe_level_3 Emergency PPE: - Full PPE (Level 2) - NIOSH-Approved Respirator - Chemical Resistant Apron/Suit spill_emergency->ppe_level_3

Caption: PPE selection based on task-specific risk assessment.

Operational and Disposal Plans: A Step-by-Step Guide

A systematic approach to handling and disposal is essential for maintaining a safe laboratory environment.

Experimental Protocol: Safe Handling Workflow
  • Preparation: Before beginning work, ensure that a chemical fume hood is certified and functioning correctly. Clear the workspace of any unnecessary items. Assemble all necessary equipment and reagents.

  • Donning PPE: Put on all required PPE as determined by your risk assessment (see diagram above).

  • Weighing and Transfer: Conduct all weighing and transfer of the solid 4-[(Methylsulfanyl)methyl]benzoic acid within the fume hood. Use a spatula for transfers and avoid creating dust. If possible, use a container with a wide mouth to minimize the chances of spillage.

  • Dissolution: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After use, securely cap all containers. Decontaminate any surfaces that may have come into contact with the chemical.

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination: gloves first, followed by face shield, goggles, and then the lab coat. Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Solid Waste: Dispose of any unused 4-[(Methylsulfanyl)methyl]benzoic acid and any materials contaminated with it (e.g., weighing paper, contaminated paper towels) in a clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing 4-[(Methylsulfanyl)methyl]benzoic acid should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour chemical waste down the drain.[1]

  • Contaminated PPE: Used gloves and other disposable PPE should be placed in the hazardous waste container.

Always follow your institution's specific guidelines for hazardous waste disposal.

Quantitative Data Summary

While specific occupational exposure limits for 4-[(Methylsulfanyl)methyl]benzoic acid have not been established, a conservative approach should be taken. The following table summarizes key information based on analogous compounds.

ParameterValue/RecommendationSource
Primary Hazards Skin Irritant, Serious Eye Irritant, Respiratory Irritant[1][2]
Glove Material Nitrile
Eye Protection Chemical Safety Goggles (minimum)[1]
Engineering Control Chemical Fume Hood

By adhering to these detailed protocols and maintaining a vigilant approach to safety, you can effectively mitigate the risks associated with handling 4-[(Methylsulfanyl)methyl]benzoic acid, ensuring a secure and productive research environment.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid methyl ester. Retrieved from [Link]

  • Allmpus. (n.d.). 4-(Methylsulfonyl)benzoic acid. Retrieved from [Link]

  • Chemsrc. (2025-08-21). 4-Methylsulfonyl benzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Methylthio)benzoic acid. Retrieved from [Link]

  • ChemSynthesis. (2025-05-20). 4-methylsulfonyloxy-benzoic acid. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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